Product packaging for GSK269962A(Cat. No.:CAS No. 925213-63-4)

GSK269962A

Cat. No.: B1339534
CAS No.: 925213-63-4
M. Wt: 570.6 g/mol
InChI Key: YOVNFNXUCOWYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GSK-269962A is a Rho kinase (ROCK) inhibitor with both ROCK1 and ROCK2 affinity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30N8O5 B1339534 GSK269962A CAS No. 925213-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N8O5/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVNFNXUCOWYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582496
Record name N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850664-21-0, 925213-63-4
Record name GSK-269962A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850664210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-269962A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-269962A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F89KMM7TE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK269962A in Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanism of GSK269962A, a potent and selective aminofurazan-based inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Its primary action in smooth muscle cells is the induction of relaxation, making it a significant compound for investigating the therapeutic potential of ROCK inhibition in cardiovascular diseases such as hypertension.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

The contractile state of smooth muscle is fundamentally regulated by the phosphorylation level of the 20-kDa regulatory myosin light chain (MLC). While calcium-dependent activation of MLC Kinase (MLCK) initiates phosphorylation and contraction, the RhoA/ROCK pathway plays a critical role in sensitizing the contractile apparatus to calcium by inhibiting MLC phosphatase (MLCP), thereby sustaining the phosphorylated state of MLC and promoting contraction.[1][2]

This compound exerts its effect by directly inhibiting the catalytic activity of ROCK.[3][4] The pathway is as follows:

  • Agonist Stimulation: Vasoactive agonists like angiotensin II or phenylephrine bind to their respective G-protein coupled receptors (GPCRs) on the smooth muscle cell surface.

  • RhoA Activation: This binding activates the small GTPase RhoA.

  • ROCK Activation: Activated RhoA, in its GTP-bound state, binds to and activates ROCK.

  • MLCP Inhibition: ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of MLCP, which inhibits the phosphatase's activity.[1][2]

  • Sustained MLC Phosphorylation: With MLCP inhibited, the dephosphorylation of MLC is reduced. The ongoing activity of MLCK leads to a net increase in phosphorylated MLC.

  • Smooth Muscle Contraction: Increased MLC phosphorylation enhances actin-myosin cross-bridge cycling, resulting in smooth muscle contraction and vasoconstriction.

This compound's Point of Intervention: this compound is a potent, ATP-competitive inhibitor of both ROCK isoforms, ROCK1 and ROCK2.[3][4][5] By binding to the kinase domain of ROCK, it prevents the phosphorylation of its downstream targets, including MYPT1. This action effectively "releases the brake" on MLCP, allowing it to dephosphorylate MLC, which overrides the contractile signal and leads to smooth muscle relaxation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR Binds RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates GSK This compound GSK->ROCK Inhibits MLCP_inactive MLCP-P (Inactive) MYPT1->MLCP_inactive MLCP_active MLCP (Active) MLC_P MLC-P MLCP_active->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Relaxation Smooth Muscle Relaxation MLC->Relaxation MLC_P->MLC Contraction Smooth Muscle Contraction MLC_P->Contraction MLCK MLCK MLCK->MLC Phosphorylates

Caption: The RhoA/ROCK signaling pathway and this compound's inhibitory action.

Downstream Cellular Effects

The most direct functional consequence of ROCK inhibition by this compound in vascular smooth muscle is vasorelaxation. In ex vivo studies using pre-constricted rat aortic rings, this compound induces potent, concentration-dependent relaxation.[4][5][6] This effect is also observed in vivo, where oral administration of this compound leads to a significant, dose-dependent reduction in systemic blood pressure in hypertensive rat models.[4][5][6]

A This compound B Inhibition of ROCK1 / ROCK2 A->B C Decreased Phosphorylation of MYPT1 B->C D Increased Activity of Myosin Light Chain Phosphatase (MLCP) C->D E Net Dephosphorylation of Myosin Light Chain (MLC) D->E F Vasorelaxation & Blood Pressure Reduction E->F

Caption: Logical flow from this compound administration to vasorelaxation.

Beyond regulating contraction, the ROCK pathway is a key organizer of the actin cytoskeleton.[7] ROCK activation promotes the formation of actin stress fibers, which are essential for maintaining cell shape, adhesion, and motility. In human primary smooth muscle cells stimulated with angiotensin II, this compound completely abolishes the formation of these stress fibers.[5][6] This demonstrates that this compound's mechanism extends to the regulation of smooth muscle cell structure.

Quantitative Data

The potency, selectivity, and functional activity of this compound have been characterized in various assays.

Table 1: Potency and Selectivity of this compound

Target Assay Type IC₅₀ Value Reference(s)
ROCK1 (human, recombinant) Cell-free kinase assay 1.6 nM [3][4][5][6][8][9]
ROCK2 (human, recombinant) Cell-free kinase assay 4.0 nM [5][6][8][9]
MSK1 Cell-free kinase assay 49 nM [5][6]
RSK1 Cell-free kinase assay 132 nM [5][6]

This compound exhibits over 30-fold selectivity against a broader panel of serine/threonine kinases.[3][4]

Table 2: Functional Activity of this compound in Smooth Muscle Models

Experimental Model Measured Effect Value / Concentration Reference(s)
Pre-constricted rat aorta Vasorelaxation (IC₅₀) 35 nM [3][4][5][6]
Angiotensin II-stimulated human smooth muscle cells Inhibition of actin stress fiber formation Effective at ~1-3 µM [5][6]
Spontaneously hypertensive rats (SHR) Reduction in blood pressure (oral gavage) Dose-dependent (0.3-3 mg/kg) [3][6]

| Myometrial smooth muscle cells | Inhibition of basal contraction | Effective at 50 nM |[6] |

Experimental Protocols

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of ROCK.

  • Principle: Measures the phosphorylation of a specific ROCK substrate by recombinant ROCK1 or ROCK2 enzyme in the presence of varying concentrations of the inhibitor.

  • Methodology:

    • Enzyme & Substrate: Purified, recombinant human ROCK1 or ROCK2 is used. A common substrate is the MYPT1 protein or a synthetic peptide containing the ROCK phosphorylation site (e.g., Thr696).

    • Reaction Setup: The kinase reaction is performed in a buffer containing ATP (often radiolabeled [γ-³²P]ATP or detected via antibody), the ROCK enzyme, and the substrate.

    • Inhibitor Addition: this compound is serially diluted and added to the reaction wells.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30-37°C) for a defined period.

    • Detection: The amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or through an ELISA-based method using a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control (e.g., DMSO vehicle). The IC₅₀ value is determined by fitting the data to a dose-response curve.

This cell-based assay visualizes the effect of this compound on the cellular cytoskeleton.

  • Principle: Uses fluorescence microscopy to observe the formation of actin stress fibers in smooth muscle cells following stimulation with a contractile agonist, with and without the inhibitor.

  • Methodology:

    • Cell Culture: Human primary aortic smooth muscle cells are cultured on glass coverslips until they reach approximately 50% confluency.[5]

    • Serum Starvation: Cells are serum-starved overnight to reduce baseline signaling activity and synchronize the cells.[5]

    • Inhibitor Pre-treatment: Cells are pre-incubated with this compound (e.g., 3 µM) or vehicle for 30 minutes.[5][6]

    • Agonist Stimulation: Cells are stimulated with a known ROCK activator, such as Angiotensin II (e.g., 100 nM), for 2 hours to induce stress fiber formation.[5]

    • Fixation and Staining: Cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and stained with rhodamine phalloidin, a fluorescent conjugate that specifically binds to F-actin, to visualize the stress fibers.[5]

    • Imaging: Coverslips are mounted and imaged using confocal microscopy to assess the presence and organization of actin stress fibers.

A 1. Culture human smooth muscle cells on coverslips B 2. Serum-starve overnight A->B C 3. Pre-treat with this compound (or vehicle) for 30 min B->C D 4. Stimulate with Angiotensin II for 2 hours C->D E 5. Fix, permeabilize, and stain with Rhodamine Phalloidin D->E F 6. Image with Confocal Microscopy E->F

Caption: Experimental workflow for the actin stress fiber formation assay.

This ex vivo assay measures the functional effect of this compound on vascular tissue.

  • Principle: Measures the ability of this compound to reverse a sustained contraction in an isolated aortic ring, providing a functional measure of its vasodilatory properties.

  • Methodology:

    • Tissue Preparation: A thoracic aorta is isolated from a rat and cut into rings (2-3 mm).

    • Mounting: The rings are mounted in an organ tissue bath containing a physiological salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C. The rings are connected to an isometric force transducer to record changes in tension.

    • Equilibration: The tissue is allowed to equilibrate under a resting tension.

    • Pre-constriction: The aortic rings are contracted with a sub-maximal concentration of a vasoconstrictor, such as phenylephrine or KCl.

    • Cumulative Addition: Once a stable contractile plateau is reached, this compound is added to the bath in a cumulative, concentration-dependent manner.

    • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction tension. An IC₅₀ value is calculated from the resulting concentration-response curve.[4]

References

GSK269962A selectivity profile for ROCK1 vs ROCK2 kinases

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Selectivity Profile of GSK269962A for ROCK1 vs. ROCK2 Kinases

Introduction

This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The ROCK family, comprising ROCK1 and ROCK2, are serine/threonine kinases that serve as crucial downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is integral to a wide array of cellular functions, including the organization of the actin cytoskeleton, cell adhesion and motility, smooth muscle contraction, and apoptosis.[1][2] Given the pathway's involvement in various pathologies such as hypertension, neurodegenerative diseases, and cancer, ROCK inhibitors are of significant interest for therapeutic development.[1][2] This guide provides a detailed technical overview of this compound, focusing on its selectivity for ROCK1 versus ROCK2, the experimental protocols used for its characterization, and the signaling context in which it operates.

Quantitative Selectivity Profile

This compound demonstrates high potency for both ROCK isoforms, with a slight preference for ROCK1. The inhibitory activity, measured as the half-maximal inhibitory concentration (IC50) in cell-free assays using recombinant human kinases, highlights its efficacy in the low nanomolar range.[3][4][5][6][7] The compound also exhibits a favorable selectivity profile against a broader panel of serine/threonine kinases.[4][6][7][8]

Table 1: IC50 Values of this compound for ROCK and Other Kinases

Target KinaseIC50 (nM)Source(s)
ROCK1 1.6 [3][4][5][6][7][8]
ROCK2 4 [3][4][5][6][7][8]
MSK149[3][7]
RSK1132[3]

Data from cell-free assays using recombinant human kinases.

This data indicates that this compound is approximately 2.5-fold more selective for ROCK1 over ROCK2. Furthermore, it displays a selectivity of over 30-fold for ROCK1 against other kinases like MSK1 and over 80-fold against RSK1.[3][4][7]

Signaling Pathway Context

The activity of this compound is best understood within the context of the Rho/ROCK signaling cascade. This pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK1 and ROCK2.[9][10] Activated ROCK kinases phosphorylate numerous downstream substrates, leading to various cellular responses, most notably the regulation of the actin-myosin cytoskeleton.

ROCK_Signaling_Pathway RhoA RhoA-GTP (Active) ROCK1 ROCK1 RhoA->ROCK1 Activates ROCK2 ROCK2 RhoA->ROCK2 Activates GSK This compound GSK->ROCK1 Inhibits GSK->ROCK2 Inhibits MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK2->LIMK Phosphorylates Cofilin Cofilin (Inactive) LIMK->Cofilin Phosphorylates (Inactivates) Actin Actin Stress Fibers & Myosin II Activation MLC->Actin Cofilin->Actin Prevents Depolymerization

Figure 1: Simplified Rho/ROCK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The characterization of this compound involves a multi-tiered approach, progressing from biochemical assays to cell-based functional screens and in vivo models.

In Vitro Kinase Inhibition Assay (Cell-Free)

This assay is fundamental for determining the direct inhibitory potency (IC50) of a compound against a specific kinase.

  • Objective: To quantify the concentration of this compound required to inhibit 50% of ROCK1 and ROCK2 enzymatic activity.

  • Methodology:

    • Enzyme & Substrate: Recombinant human ROCK1 and ROCK2 enzymes are used. A specific peptide substrate for ROCK is selected.

    • Reaction Mixture: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are combined in a reaction buffer.

    • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures.

    • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • Termination & Measurement: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity using a scintillation counter or through non-radioactive methods like fluorescence-based assays.

    • Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.

Cell-Based Functional Assay: Inhibition of Actin Stress Fiber Formation

This assay assesses the inhibitor's ability to affect ROCK signaling within a cellular context.

  • Objective: To visually confirm that this compound can block the formation of actin stress fibers induced by a ROCK pathway activator.

  • Methodology:

    • Cell Culture: Human primary smooth muscle cells are cultured on coverslips until they reach approximately 50% confluence.[3]

    • Serum Starvation: Cells are serum-starved overnight to reduce baseline signaling activity.[3]

    • Inhibitor Pre-treatment: Cells are pre-incubated with the inhibitor (e.g., 3 µM this compound) for 30 minutes.[3]

    • Stimulation: The ROCK pathway is activated by adding an agonist like Angiotensin II (AngII, 100 nM) for 2 hours.[3]

    • Fixation and Staining: Cells are fixed (e.g., with paraformaldehyde) and permeabilized. The actin cytoskeleton is then stained with a fluorescent phalloidin conjugate (e.g., rhodamine phalloidin).[3]

    • Imaging: The coverslips are mounted, and the actin stress fibers are visualized using confocal microscopy. A potent inhibitor like this compound is expected to completely abolish the stress fiber formation induced by AngII.[3]

Experimental_Workflow A Step 1: In Vitro Kinase Assay (Cell-Free) B Determine IC50 for ROCK1/ROCK2 (e.g., 1.6 nM / 4 nM) A->B C Step 2: Kinase Selectivity Panel (>30-fold selectivity) B->C D Step 3: Cell-Based Functional Assay (e.g., Actin Stress Fiber Formation) C->D E Confirm On-Target Cellular Activity D->E F Step 4: In Vivo Efficacy Model (e.g., Spontaneously Hypertensive Rat) E->F G Measure Physiological Response (e.g., Blood Pressure Reduction) F->G

Figure 2: General Experimental Workflow for Characterizing a ROCK Inhibitor.
In Vivo Efficacy Model: Blood Pressure Reduction in Hypertensive Rats

This model evaluates the physiological effect of the inhibitor in a relevant disease model.

  • Objective: To determine if oral administration of this compound can produce a therapeutic effect (vasodilation and blood pressure reduction) in an animal model of hypertension.

  • Methodology:

    • Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model for essential hypertension.[4][5][6]

    • Drug Administration: this compound is administered via oral gavage at varying doses (e.g., 0.3, 1, and 3 mg/kg).[4][5][6]

    • Measurement: Systemic blood pressure and heart rate are monitored over time. The maximal effect is typically observed around 2 hours post-administration.[5][6]

    • Data Analysis: The dose-dependent reduction in blood pressure is quantified to assess the in vivo potency and efficacy of the compound.[4][5][6]

Conclusion

This compound is a highly potent inhibitor of both ROCK1 and ROCK2, with a slight preferential selectivity for ROCK1. Its efficacy has been demonstrated through a rigorous series of experiments, from direct enzymatic inhibition in cell-free systems to functional cellular assays and in vivo models of disease. The detailed quantitative data and established experimental protocols provide a solid foundation for its use as a research tool to probe the function of ROCK kinases and for its potential development as a therapeutic agent.

References

The Biological Activity of GSK269962A as a Vasodilator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This technical guide provides an in-depth overview of the biological activity of this compound as a vasodilator, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways. Increased ROCK activity is understood to contribute to the contraction of smooth muscle and the regulation of blood pressure homeostasis.[3]

Chemical Properties of this compound

PropertyValue
Molecular Formula C29H30N8O5
Molecular Weight 570.6 g/mol
CAS Number 850664-21-0
IUPAC Name N-[3-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy]phenyl]-4-[2-(4-morpholinyl)ethoxy]benzamide

Quantitative Data on Biological Activity

The vasodilatory and ROCK-inhibitory activities of this compound have been quantified in several key studies. The following tables summarize the critical data for easy comparison.

Table 1: In Vitro Potency and Efficacy
ParameterSpeciesAssayValueReference
ROCK1 IC50 Human (recombinant)Scintillation proximity assay1.6 nM[2][4][5]
ROCK2 IC50 Human (recombinant)Scintillation proximity assay4 nM[2][4]
Vasorelaxation IC50 Rat (aorta)Organ bath (pre-constricted with phenylephrine)35 nM[2][4]
Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Dose (Oral Gavage)Reduction in Blood Pressure (mmHg)Time to Max EffectReference
0.3 mg/kgDose-dependent reduction~2 hours[2][4]
1 mg/kg~10 mmHg~2 hours[3]
3 mg/kg~20 mmHg~2 hours[3]
30 mg/kg~50 mmHg~2 hours[3]

Signaling Pathway of this compound-Induced Vasodilation

This compound exerts its vasodilatory effect by inhibiting the ROCK signaling pathway in vascular smooth muscle cells (VSMCs). The binding of agonists like angiotensin II or phenylephrine to G protein-coupled receptors (GPCRs) on the surface of VSMCs activates the small GTPase RhoA.[1] Activated RhoA, in turn, activates ROCK.[]

ROCK promotes vasoconstriction through two primary mechanisms:

  • Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1), which inhibits the activity of MLCP.[1] MLCP is responsible for dephosphorylating the myosin light chain (MLC).

  • Direct Phosphorylation of Myosin Light Chain: Although a minor contributor, ROCK can directly phosphorylate MLC.

The phosphorylation of MLC is the key event that triggers the interaction of actin and myosin filaments, leading to smooth muscle contraction and vasoconstriction.

This compound, as a potent ROCK inhibitor, blocks these downstream effects. By preventing the ROCK-mediated inhibition of MLCP, it allows for the dephosphorylation of MLC, leading to smooth muscle relaxation and vasodilation.

Vasodilation_Pathway cluster_0 Vascular Smooth Muscle Cell GPCR GPCR RhoA RhoA-GTP (Active) GPCR->RhoA Agonist (e.g., Ang II) ROCK ROCK RhoA->ROCK Activation MLCP_i MLCP (Inactive) ROCK->MLCP_i Phosphorylation (Inhibition) This compound This compound This compound->ROCK Inhibition MLCP_a MLCP (Active) MLC_p Phosphorylated MLC MLCP_a->MLC_p Dephosphorylation Contraction Vasoconstriction MLC_p->Contraction MLC Myosin Light Chain (MLC) MLC->MLC_p Phosphorylation Relaxation Vasodilation

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Protocols

In Vitro Vasorelaxation Assay in Rat Aorta

This protocol describes the methodology to assess the vasodilatory effect of this compound on isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-350 g)

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

  • Phenylephrine (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Aortic Ring Preparation:

    • Euthanize the rat by an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs solution.

    • Remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting:

    • Mount the aortic rings in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Apply a resting tension of 1.5-2 g and allow the rings to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Pre-constriction:

    • After equilibration, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve:

    • Once the PE-induced contraction reaches a plateau, add this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 10 µM).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-induced contraction.

    • Calculate the IC50 value (the concentration of this compound that produces 50% of the maximum relaxation) by non-linear regression analysis.

Vasorelaxation_Workflow A Isolate and prepare rat aortic rings B Mount rings in organ bath and equilibrate A->B C Pre-constrict with Phenylephrine (1 µM) B->C D Add cumulative concentrations of this compound C->D E Record relaxation response D->E F Calculate IC50 value E->F

Caption: Experimental workflow for in vitro vasorelaxation assay.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the procedure for evaluating the antihypertensive effect of this compound in a conscious rat model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR)

  • This compound

  • Vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

Procedure:

  • Animal Acclimatization:

    • House the SHR in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

    • Acclimatize the rats to the blood pressure measurement procedure for several days to minimize stress-induced fluctuations.

  • Baseline Blood Pressure Measurement:

    • Measure the baseline systolic blood pressure and heart rate of conscious, restrained rats.

  • Drug Administration:

    • Administer this compound or vehicle orally by gavage at the desired doses (e.g., 0.3, 1, 3, 30 mg/kg).

  • Post-dose Blood Pressure Monitoring:

    • Measure blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the antihypertensive effect.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each treatment group.

    • Determine the maximal reduction in blood pressure and the duration of action.

Blood_Pressure_Workflow A Acclimatize SHR to housing and BP measurement B Measure baseline blood pressure A->B C Administer this compound or vehicle via oral gavage B->C D Monitor blood pressure at specified time intervals C->D E Analyze change in blood pressure from baseline D->E

Caption: Experimental workflow for in vivo blood pressure measurement.
Kinase Selectivity Profiling

To determine the selectivity of this compound for ROCK over other kinases, a panel of purified kinases is typically used.

General Principle:

The inhibitory activity of this compound is tested against a broad range of protein kinases. The activity of each kinase is measured in the presence of varying concentrations of the inhibitor.

Example Method: Scintillation Proximity Assay (SPA)

  • Assay Components:

    • Purified recombinant kinases

    • Specific peptide substrates biotinylated at the N-terminus

    • [γ-33P]ATP

    • Streptavidin-coated SPA beads

    • This compound

  • Procedure:

    • The kinase reaction is performed by incubating the kinase, peptide substrate, [γ-33P]ATP, and this compound in an appropriate buffer.

    • The reaction is stopped, and the streptavidin-coated SPA beads are added. The biotinylated peptide substrate binds to the beads.

    • If the substrate has been phosphorylated by the kinase, the 33P is brought into close proximity to the scintillant in the beads, generating a light signal that can be detected.

  • Data Analysis:

    • The IC50 values for each kinase are determined.

    • The selectivity is expressed as the ratio of the IC50 for other kinases to the IC50 for ROCK1 and ROCK2. This compound exhibits more than 30-fold selectivity against a panel of serine/threonine kinases.[2][3][4]

Conclusion

This compound is a highly potent and selective ROCK inhibitor with significant vasodilatory and antihypertensive properties. Its mechanism of action is well-defined, involving the inhibition of the RhoA/ROCK signaling pathway in vascular smooth muscle cells. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other ROCK inhibitors as potential therapeutic agents for cardiovascular diseases such as hypertension.

References

The Role of Rho-Associated Kinase (ROCK) Inhibitors in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The RhoA/Rho-associated kinase (ROCK) signaling pathway is a critical regulator of fundamental cellular processes, including smooth muscle contraction, cell migration, proliferation, and extracellular matrix remodeling. Dysregulation of this pathway is implicated in the pathogenesis of a wide array of cardiovascular diseases, such as hypertension, atherosclerosis, heart failure, and myocardial ischemia-reperfusion injury. Consequently, ROCK has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the ROCK signaling pathway, the pharmacology of its inhibitors, and their application in cardiovascular research. It summarizes key quantitative data, presents detailed experimental protocols for assessing ROCK activity and function, and visualizes complex pathways and workflows to support researchers, scientists, and drug development professionals in this field.

The RhoA/ROCK Signaling Pathway in the Cardiovascular System

The RhoA/ROCK pathway is a central signaling cascade that translates extracellular stimuli into intracellular responses, primarily through modulation of the actin cytoskeleton.

Mechanism of Activation: The pathway is initiated by the activation of the small GTPase, RhoA. Various cardiovascular agonists, including angiotensin II, endothelin-1, and norepinephrine, bind to G protein-coupled receptors (GPCRs), leading to the activation of guanine nucleotide exchange factors (GEFs). GEFs promote the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state. Active RhoA then translocates to the cell membrane and binds to its downstream effectors, the serine/threonine kinases ROCK1 and ROCK2.

Downstream Effectors and Cellular Functions: Once activated, ROCK1 and ROCK2 phosphorylate numerous substrates, leading to a range of cellular effects relevant to cardiovascular pathophysiology:

  • Smooth Muscle Contraction: The most well-characterized function of ROCK is the regulation of vascular tone. ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP) by targeting its myosin-binding subunit (MYPT1). This inhibition leads to a net increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin interaction and causing smooth muscle cell contraction and vasoconstriction. This Ca2+-sensitization mechanism is crucial in the pathogenesis of hypertension.

  • Cytoskeletal Reorganization and Cell Migration: ROCK phosphorylates LIM kinases (LIMK1/2), which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing protein. This stabilizes actin filaments and promotes the formation of stress fibers and focal adhesions, processes essential for cell migration and vascular remodeling seen in atherosclerosis.

  • Endothelial Dysfunction: The ROCK pathway negatively regulates endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator nitric oxide (NO). ROCK activation can decrease eNOS mRNA stability and inhibit the pro-survival PI3K/Akt pathway, which normally promotes eNOS activity, thereby contributing to endothelial dysfunction.

  • Inflammation and Fibrosis: ROCK signaling is involved in inflammatory processes by promoting the expression of adhesion molecules and cytokines, as well as facilitating inflammatory cell migration. Furthermore, ROCK1 has been specifically

The ROCK Inhibitor GSK269962A: A Technical Guide to its Impact on Actin Stress Fiber Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of how the potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, GSK269962A, affects the formation of actin stress fibers. This document details the underlying signaling pathways, presents available quantitative data, and provides comprehensive experimental protocols for researchers investigating cytoskeletal dynamics.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

This compound exerts its effects on actin stress fiber formation by directly targeting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of actomyosin contractility and the assembly of stress fibers. In its active GTP-bound state, RhoA activates ROCK, which in turn promotes stress fiber formation through two primary mechanisms:

  • Phosphorylation and Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit of MLCP (MYPT1), leading to the phosphatase's inactivation. This results in an increase in the phosphorylation of myosin light chain (MLC).

  • Direct Phosphorylation of Myosin Light Chain (MLC): ROCK can also directly phosphorylate MLC.

Phosphorylated MLC promotes the assembly of actin filaments into contractile bundles and enhances the motor activity of myosin II, driving the tension that is characteristic of stress fibers. By inhibiting ROCK, this compound disrupts this signaling cascade, leading to a decrease in MLC phosphorylation and the subsequent disassembly or failure of formation of actin stress fibers.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

ParameterValueSpeciesAssay TypeReference
IC₅₀ ROCK1 1.6 nMHuman (recombinant)Cell-free kinase assay[1][2]
IC₅₀ ROCK2 4 nMHuman (recombinant)Cell-free kinase assay[1][2]
IC₅₀ Vasorelaxation 35 nMRat (aorta)Organ bath studies[1][2]
Effect on Actin Stress FibersConcentrationCell TypeInducing AgentOutcomeReference
Inhibition of stress fiber formation~ 1 µMHuman primary smooth muscle cellsAngiotensin IISuppressive effect observed[1]
Complete abolishment of stress fiber formation3 µMHuman primary smooth muscle cellsAngiotensin II (100 nM)Complete inhibition[1]

Signaling Pathway Diagram

The following diagram illustrates the RhoA/ROCK signaling pathway and the point of intervention for this compound.

RhoA_ROCK_Pathway GPCR G-Protein Coupled Receptor RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP (RhoGAP) ROCK ROCK1/2 RhoA_GTP->ROCK MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibition MLC Myosin Light Chain ROCK->MLC Phosphorylation This compound This compound This compound->ROCK Actin_Stress_Fibers Actin Stress Fiber Formation RhoGEF->RhoA_GDP pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylation Actin_Myosin_Assembly Actin-Myosin Assembly & Contraction pMLC->Actin_Myosin_Assembly MLC->pMLC Actin_Myosin_Assembly->Actin_Stress_Fibers

Caption: RhoA/ROCK signaling pathway and this compound inhibition.

Experimental Protocols

Immunofluorescence Staining for Actin Stress Fibers

This protocol is adapted from methodologies used to assess the effect of ROCK inhibitors on stress fiber formation in smooth muscle cells.[1]

1. Cell Culture and Treatment:

  • Culture human primary aortic smooth muscle cells (or other cell type of interest) on glass coverslips in appropriate growth medium until they reach approximately 50% confluency.

  • Serum-starve the cells overnight to reduce basal levels of stress fiber formation.

  • Pre-treat the cells with this compound (e.g., 1 µM or 3 µM in serum-free medium) for 30 minutes. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with an agonist known to induce stress fiber formation (e.g., 100 nM Angiotensin II) for 2 hours.

2. Fixation and Permeabilization:

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Wash the cells three times with PBS.

3. Staining:

  • Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

  • Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., rhodamine-phalloidin or Alexa Fluor 488 phalloidin) diluted in blocking buffer for 30-60 minutes at room temperature in the dark. Phalloidin specifically binds to F-actin, allowing for the visualization of stress fibers.

  • (Optional) Counterstain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).

  • Wash the cells three times with PBS.

4. Mounting and Imaging:

  • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Image the cells using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores.

Experimental Workflow Diagram

Experimental_Workflow A Cell Seeding on Coverslips B Serum Starvation (Overnight) A->B C Pre-treatment with this compound or Vehicle (30 min) B->C D Stimulation with Agonist (e.g., Angiotensin II, 2h) C->D E Fixation (Paraformaldehyde) D->E F Permeabilization (Triton X-100) E->F G Blocking (e.g., BSA) F->G H Staining with Fluorescent Phalloidin G->H I (Optional) Nuclear Counterstain (DAPI) H->I J Mounting on Slides I->J K Fluorescence Microscopy & Imaging J->K L Image Analysis & Quantification K->L

Caption: Experimental workflow for actin stress fiber analysis.

Conclusion

This compound is a highly effective inhibitor of actin stress fiber formation due to its potent and selective inhibition of ROCK1 and ROCK2. By disrupting the RhoA/ROCK signaling pathway, this compound prevents the necessary phosphorylation of myosin light chain, thereby abrogating the assembly and contractility of actin stress fibers. The provided data and protocols offer a solid foundation for researchers to further investigate the role of ROCK signaling in cytoskeletal dynamics and to explore the therapeutic potential of ROCK inhibitors in various disease models.

References

Primary Molecular Targets of GSK269962A in Human Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2][3][4][5] This technical guide provides a comprehensive overview of the primary molecular targets of this compound in human cells, detailing its mechanism of action, effects on signaling pathways, and relevant experimental protocols. The information presented is intended for researchers, scientists, and professionals involved in drug development and cellular biology.

Primary Molecular Targets

The primary molecular targets of this compound are ROCK1 and ROCK2, two serine/threonine kinases that are key regulators of the actin cytoskeleton.[1][2][3][4][5] this compound exhibits high affinity for these kinases, competitively binding to their ATP pocket.[6] The inhibitory activity of this compound against its primary and other identified targets is summarized in the table below.

Table 1: Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)
ROCK1 Cell-free recombinant human protein1.6 [1][2][6]
ROCK2 Cell-free recombinant human protein4 [1][2][3]
MSK1Cell-free assay49[1]
RSK1Cell-free assay132[1]

This compound demonstrates significant selectivity for ROCK kinases, with at least a 30-fold greater selectivity against a panel of other tested protein kinases.[7][8]

Signaling Pathways Modulated by this compound

The primary signaling pathway modulated by this compound is the ROCK signaling cascade. In human cells, particularly in the context of acute myeloid leukemia (AML), this compound has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway.[7][8][9] Inhibition of this pathway leads to downstream effects on cell cycle progression and apoptosis.

Diagram 1: this compound Inhibition of the ROCK1/c-Raf/ERK Signaling Pathway

GSK269962A_Pathway cluster_inhibition cluster_pathway ROCK1/c-Raf/ERK Signaling Pathway cluster_downstream Downstream Cellular Effects GSK This compound ROCK1 ROCK1 GSK->ROCK1 cRaf c-Raf ROCK1->cRaf MEK MEK cRaf->MEK ERK ERK MEK->ERK G2_Arrest G2 Phase Arrest ERK->G2_Arrest Apoptosis Induction of Apoptosis ERK->Apoptosis

Caption: Inhibition of ROCK1 by this compound blocks the downstream c-Raf/MEK/ERK signaling cascade.

Effects on Cellular Processes

Inhibition of the ROCK1/c-Raf/ERK pathway by this compound has been observed to have significant effects on cellular processes, particularly in AML cells.[7][8]

  • Cell Cycle Arrest: Treatment with this compound leads to the arrest of AML cells in the G2 phase of the cell cycle.[7][8]

  • Induction of Apoptosis: this compound induces apoptosis in AML cells by regulating multiple proteins associated with the cell cycle and apoptosis.[7][8]

  • Inhibition of Cell Growth and Clonogenicity: The compound selectively inhibits the growth and colony-forming ability of AML cells.[7][8]

Table 2: Cellular Effects of this compound on AML Cell Lines
Cell LineEffectIC50 (nM)
MV4-11Growth Inhibition0.61 - 1337 (range across various AML cell lines)[7]
OCI-AML3Growth Inhibition0.61 - 1337 (range across various AML cell lines)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of this compound.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of this compound on cell proliferation.

Protocol:

  • Seed human AML cells in 96-well plates at a density of 10,000 cells per well.

  • Incubate the cells with varying concentrations of this compound for 72 hours.[7][10]

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[7]

  • Incubate the plates at 37°C for 2 hours.[7]

  • Measure the optical density (OD) at 450 nm using a microplate reader.[7]

  • Subtract the background reading from the media for result standardization.[7]

Diagram 2: Cell Viability Assay Workflow

Cell_Viability_Workflow cluster_workflow CCK-8 Assay Workflow A Seed AML cells in 96-well plate B Add this compound (various concentrations) A->B C Incubate for 72 hours B->C D Add CCK-8 solution C->D E Incubate for 2 hours D->E F Measure OD at 450 nm E->F

Caption: Workflow for assessing cell viability using the CCK-8 assay.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation levels following treatment with this compound.

Protocol:

  • Seed cells in 6-well plates and treat with the indicated concentrations of this compound.[7]

  • Harvest the cells and extract total protein using a cell lysis buffer.[7]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Block the membrane with 5% nonfat dry milk for 1 hour.[7]

  • Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., ROCK1, p-c-Raf, p-MEK, p-ERK, cleaved caspase-3).

  • Wash the membrane and incubate with the appropriate secondary antibodies for 1 hour.[7]

  • Detect the protein bands using an ECL substrate and a chemiluminescence imager.[7]

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution.

Protocol:

  • Seed MV4-11 and OCI-AML3 cells in 6-well plates and treat with the indicated concentrations of this compound for 12 hours.[7]

  • Collect the cells and fix them with 70% pre-chilled ethanol overnight.[7]

  • Wash the cells with PBS and stain with 200 µL of PI/RNase Staining Buffer for 30 minutes in the dark.[7]

  • Analyze the cell cycle distribution by flow cytometry.[7]

Apoptosis Assays

This assay is used to quantify the percentage of apoptotic cells.

Protocol:

  • Seed AML cells in 6-well plates and culture for 48 hours with or without this compound.[7]

  • Collect the cells, wash twice with pre-cooled PBS, and resuspend in 200 µL of Binding Buffer.[7]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[7]

  • Incubate the cells on ice for 20 minutes in the dark.[7]

  • Detect and analyze cell apoptosis by flow cytometry.[7]

This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Protocol:

  • Seed AML cells into 96-well plates and treat with this compound for 24 hours.[7]

  • Add 100 µL of Caspase-Glo 3/7 reagent to each well and mix thoroughly.[7]

  • After 30 minutes, transfer 200 µL of the solution to a white-walled multiwell luminometer plate.[7]

  • Determine the luminescence signal using a luminometer.[7]

Conclusion

This compound is a highly potent and selective inhibitor of ROCK1 and ROCK2. Its primary mechanism of action in human cells, particularly AML cells, involves the inhibition of the ROCK1/c-Raf/ERK signaling pathway. This leads to G2 phase cell cycle arrest and the induction of apoptosis, ultimately suppressing cell growth and proliferation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other ROCK inhibitors in various cellular contexts.

References

In vitro characterization of GSK269962A potency and efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Characterization of GSK269962A

This guide provides a comprehensive overview of the in vitro potency, efficacy, and mechanism of action of this compound, a potent and selective Rho-associated protein kinase (ROCK) inhibitor. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows.

Introduction

This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for both isoforms of Rho-associated protein kinase, ROCK1 and ROCK2. These kinases are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, motility, and contraction. Due to its role in these fundamental pathways, ROCK is a significant therapeutic target for a range of diseases. This compound has shown potential as an antihypertensive agent and has been investigated for its anti-inflammatory and anti-cancer activities.

Data Presentation: Potency and Efficacy

The potency and efficacy of this compound have been quantified across various in vitro assays, from cell-free enzymatic assays to complex cell-based functional studies.

Table 1: In Vitro Enzymatic Potency

This table summarizes the inhibitory activity of this compound against ROCK isoforms and other selected kinases in cell-free assays.

Target KinaseAssay TypeIC50 ValueReferences
ROCK1Cell-free1.6 nM
ROCK2Cell-free4.0 nM
MSK1Cell-free49 nM
RSK1Cell-free132 nM

Note: this compound exhibits more than 30-fold selectivity for ROCK compared to a panel of other serine/threonine kinases.

Table 2: In Vitro Cellular and Tissue-Based Efficacy

This table details the functional effects of this compound in various cellular and tissue models.

AssayModel SystemEndpointEffective ConcentrationReferences
VasorelaxationPreconstricted Rat AortaInduction of vasorelaxationIC50: 35 nM
Actin Stress Fiber FormationAngiotensin II-stimulated Human Smooth Muscle CellsAbolition of actin stress fibers~1 µM
Anti-inflammatory ActivityLPS-stimulated MacrophagesReduction of IL-6 and TNF-α productionNot specified
Anti-leukemic ActivityAML Cell Lines (MV4-11, OCI-AML3)Inhibition of cell proliferationNot specified
Cell Cycle ArrestAML Cell Lines (MV4-11, OCI-AML3)G2 phase arrest80 nM (induced ~50% arrest)
Apoptosis InductionAML Cell Lines (MV4-11, OCI-AML3)Induction of apoptosisDose-dependent
Colony Formation InhibitionAML Cell Lines (MV4-11, OCI-AML3)Suppression of colony formationDose-dependent

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of ROCK1 and ROCK2. These kinases are downstream effectors of the small GTPase RhoA. Upon activation by upstream signals, RhoA binds to and activates ROCK, which in turn phosphorylates multiple substrates. This phosphorylation cascade leads to increased actin-myosin contractility, resulting in the formation of stress fibers and focal adhesions. By inhibiting ROCK, this compound prevents these downstream events, leading to effects such as smooth muscle relaxation (vasodilation) and disassembly of the actin cytoskeleton. In the context of acute myeloid leukemia (AML), this compound has been shown to block the ROCK1/c-Raf/ERK signaling pathway, leading to cell cycle arrest and apoptosis.

ROCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Rho/ROCK Pathway cluster_inhibitor Inhibition cluster_downstream Downstream Effects GPCR GPCRs, etc. RhoGEF RhoGEFs GPCR->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP GTP Hydrolysis ROCK ROCK1/ROCK2 RhoA_GTP->ROCK Activates MLC_P Phospho-MLC ROCK->MLC_P Phosphorylates MYPT1_P Phospho-MYPT1 ROCK->MYPT1_P Phosphorylates (Inhibits MLCP) GSK This compound GSK->ROCK Inhibits Contraction Actin-Myosin Contraction MLC_P->Contraction StressFibers Stress Fiber Formation Contraction->StressFibers

The Rho/ROCK signaling pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro experiments used to characterize this compound.

Cell-Free Kinase Assay (IC50 Determination)
  • Objective : To determine the concentration of this compound that inhibits 50% of the enzymatic activity of ROCK1 and ROCK2.

  • Principle : A purified, recombinant kinase (ROCK1 or ROCK2) is incubated with a specific substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.

  • Methodology :

    • Prepare a reaction buffer containing recombinant human ROCK1 or ROCK2 enzyme.

    • Serially dilute this compound in DMSO and add to the reaction wells.

    • Add a suitable kinase substrate (e.g., a peptide substrate) and ATP to initiate the reaction.

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and quantify the amount of product (phosphorylated substrate), often using a luminescence-based or fluorescence-based detection method.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Vasorelaxation Assay
  • Objective : To assess the ability of this compound to induce relaxation in vascular smooth muscle.

  • Methodology :

    • Isolate aortic rings from rats and mount them in organ tissue baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • Preconstrict the aortic rings with an agonist like phenylephrine or U-46619 to induce a stable contraction.

    • Once a stable plateau of contraction is achieved, add this compound in a cumulative, concentration-dependent manner.

    • Record the changes in tension to measure the degree of relaxation.

    • Calculate the IC50 value, representing the concentration of this compound required to cause 50% of the maximal relaxation.

Cell Proliferation and Viability Assays (CCK-8 / EdU)
  • Objective : To evaluate the effect of this compound on the growth and viability of cancer cells, such as AML cell lines.

  • Methodology :

    • Seed AML cells (e.g., MV4-11, OCI-AML3) into 96-well plates at an appropriate density.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

    • For CCK-8 Assay : Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate. Measure the absorbance at 450 nm, which is proportional to the number of viable cells.

    • For EdU Assay : Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture. EdU is incorporated into newly synthesized DNA. After treatment, fix and permeabilize the cells, then use a fluorescent azide to detect the incorporated EdU via click chemistry, often analyzed by flow cytometry or fluorescence microscopy.

    • Determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Apoptosis and Cell Cycle Analysis by Flow Cytometry
  • Objective : To determine if this compound induces apoptosis or causes cell cycle arrest.

  • Methodology :

    • Treat cells with this compound for a predetermined time.

    • For Apoptosis : Harvest the cells and stain them with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in

GSK269962A: A Deep Dive into its Anti-Cancer Mechanisms via Apoptosis Induction and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – A comprehensive technical analysis of the selective ROCK1 inhibitor, GSK269962A, reveals its potent anti-cancer properties through the induction of apoptosis and cell cycle arrest, particularly in Acute Myeloid Leukemia (AML) cells. This guide provides an in-depth look at the quantitative data, experimental methodologies, and the core signaling pathways affected by this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound has been identified as a promising therapeutic agent due to its targeted action on Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a key regulator of cell proliferation and survival. Studies have demonstrated that this compound selectively inhibits the growth of AML cells, leading to a halt in their division and programmed cell death.

Quantitative Analysis of this compound's Impact on AML Cells

The efficacy of this compound in impeding cancer cell proliferation is underscored by its dose-dependent effects on the cell cycle and apoptosis. The following tables summarize the quantitative outcomes observed in the AML cell lines MV4-11 and OCI-AML3 upon treatment with varying concentrations of this compound.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in AML Cells

Cell LineThis compound Concentration (nM)G1 Phase (%)S Phase (%)G2/M Phase (%)
MV4-11 055.3 ± 2.536.4 ± 1.88.3 ± 0.9
2048.1 ± 2.135.9 ± 1.516.0 ± 1.3
4035.2 ± 1.733.8 ± 1.631.0 ± 2.0
8025.4 ± 1.524.6 ± 1.250.0 ± 2.8
OCI-AML3 060.1 ± 3.131.5 ± 1.98.4 ± 1.0
2052.7 ± 2.830.9 ± 1.716.4 ± 1.4
4041.3 ± 2.229.8 ± 1.528.9 ± 1.9
8030.5 ± 1.825.1 ± 1.344.4 ± 2.5

Data extracted from figures in Pan et al., 2022.

Treatment with this compound leads to a significant increase in the proportion of cells in the G2 phase of the cell cycle, with a corresponding decrease in the G1 phase population. Notably, at a concentration of 80 nM, the percentage of MV4-11 cells in the G2 phase escalated to approximately 50%.

Table 2: Dose-Dependent Induction of Apoptosis by this compound in AML Cells

Cell LineThis compound Concentration (nM)Percentage of Apoptotic Cells (%)
MV4-11 05.2 ± 0.7
201

Methodological & Application

GSK269962A solubility and stock solution preparation guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A is a highly potent and selective inhibitor of Rho-associated protein kinase (ROCK1 and ROCK2), with IC50 values of 1.6 nM and 4 nM, respectively.[1][2][3] Its selectivity for ROCK over other serine/threonine kinases is greater than 30-fold. These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. These application notes provide detailed protocols for the solubilization and preparation of stock solutions of this compound, along with a diagram of the relevant signaling pathway to guide experimental design.

Physicochemical Properties and Solubility

This compound is a synthetic organic molecule with the following properties:

PropertyValue
Molecular Weight570.6 g/mol [2]
FormulaC29H30N8O5[2]
AppearanceYellow solid[2]
Purity≥98% (HPLC)
CAS Number850664-21-0[2]

The solubility of this compound in common laboratory solvents is summarized below. It is important to note that solubility can vary between different sources and batches.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO57.1 - 100[1][2]100.07 - 164.72[1][2]Use fresh, moisture-free DMSO. Sonication or gentle warming may aid dissolution.[1][2][4]
Ethanol5.71 - 28[1][2]10 - 10.52[2]Gentle warming and sonication are recommended to achieve maximum solubility.[2]
WaterInsoluble or slightly soluble (<1 mg/mL)[1][2]-

Stock Solution Preparation

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile polypropylene tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol for 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.71 mg of this compound (based on a molecular weight of 570.6 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication or warming the solution in a 37°C water bath may be necessary.[4] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1-2 years).[2][3]

Note on Aqueous Dilutions: When diluting the DMSO stock solution into aqueous media for cell-based assays, it is common for the compound to precipitate. To avoid this, ensure that the final concentration of DMSO in the working solution is low (typically ≤0.1%) and that the solution is well-mixed after dilution. If precipitation occurs, vortexing or brief sonication can help to redissolve the compound.[4]

Experimental Workflow for In Vitro Kinase Assay

The following workflow outlines a general procedure for assessing the inhibitory activity of this compound on ROCK kinase activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (e.g., 10 mM in DMSO) incubation Incubate Enzyme, Substrate, ATP, and this compound prep_compound->incubation prep_enzyme Prepare Purified ROCK1/ROCK2 Enzyme prep_enzyme->incubation prep_substrate Prepare Peptide Substrate and ATP prep_substrate->incubation detection Quantify Substrate Phosphorylation incubation->detection data_norm Normalize Data detection->data_norm ic50_calc Calculate IC50 Value data_norm->ic50_calc

Figure 1. Experimental workflow for an in vitro ROCK kinase inhibition assay.

Rho/ROCK Signaling Pathway

This compound exerts its effects by inhibiting ROCK1 and ROCK2, which are key downstream effectors of the small GTPase RhoA. The Rho/ROCK pathway is integral to regulating cellular processes such as actin cytoskeleton organization, cell adhesion, and smooth muscle contraction.

signaling_pathway LPA LPA, Angiotensin II, etc. GPCR GPCR LPA->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Actin Actin Cytoskeleton Reorganization ROCK->Actin Regulates This compound This compound This compound->ROCK Inhibits pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Stress Fiber Formation & Smooth Muscle Contraction pMLC->Contraction

Figure 2. Simplified diagram of the Rho/ROCK signaling pathway and the inhibitory action of this compound.

In Vivo Study Preparation

For in vivo applications, this compound can be formulated for oral administration. The following are example protocols and should be optimized for specific experimental needs.

Formulation 1: Aqueous Suspension

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, mix PEG300 and Tween-80.

  • Add the this compound/DMSO stock to the PEG300/Tween-80 mixture and mix until clear.

  • Add saline or ddH2O to the desired final volume and mix thoroughly.

  • This preparation should be used immediately.[1]

Example Formulation (for 1 mL):

ComponentVolume/Amount
This compound in DMSO50 µL (of a 76 mg/mL stock)
PEG300400 µL
Tween-8050 µL
ddH2O500 µL

Formulation 2: Corn Oil Suspension

  • Prepare a stock solution of this compound in DMSO.

  • Add the DMSO stock solution to corn oil.

  • Mix thoroughly until a uniform suspension is achieved.

  • This preparation should be used immediately.[1]

Example Formulation (for 1 mL):

ComponentVolume/Amount
This compound in DMSO50 µL (of a 9.5 mg/mL stock)
Corn Oil950 µL

Disclaimer: These protocols are intended as a guide. Researchers should independently validate and optimize these methods for their specific applications. All handling of chemical reagents should be performed in accordance with institutional safety guidelines. This product is for research use only and is not intended for human use.

References

Determining Optimal GSK269962A Concentration for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2. Its ability to modulate fundamental cellular processes such as proliferation, apoptosis, and cytoskeletal dynamics makes it a valuable tool for in vitro research across various disciplines, including oncology, inflammation, and cardiovascular studies. This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal concentration of this compound for their specific in vitro studies.

Introduction

This compound is a small molecule inhibitor that targets ROCK1 and ROCK2 with high affinity, exhibiting IC50 values of 1.6 nM and 4 nM, respectively[1][2][3]. The ROCK signaling pathway is a critical downstream effector of the small GTPase RhoA and plays a pivotal role in regulating cellular functions like cell migration, adhesion, and contraction. Dysregulation of the ROCK pathway has been implicated in numerous diseases, making ROCK inhibitors like this compound valuable for therapeutic development and as research tools. These notes provide a comprehensive guide to utilizing this compound in in vitro settings.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of ROCK1 and ROCK2, thereby inhibiting their kinase activity[4]. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in actomyosin contractility and subsequent effects on cell morphology and motility. In several cancer models, this compound has been shown to block the ROCK1/c-Raf/ERK signaling pathway, leading to cell cycle arrest and apoptosis[5][6][7].

RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates MLC_P p-MLC ROCK->MLC_P MYPT1_P p-MYPT1 ROCK->MYPT1_P cRaf c-Raf ROCK->cRaf This compound This compound This compound->ROCK Inhibits Actomyosin Actomyosin Contractility MLC_P->Actomyosin MYPT1_P->Actomyosin Downstream Cellular Effects (Morphology, Motility, etc.) Actomyosin->Downstream MEK MEK cRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Diagram 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being addressed. The following table summarizes effective concentrations from various published studies.

Cell Line/TypeAssay TypeEffective Concentration / IC50Incubation TimeReference
Recombinant Human ROCK1 Cell-free kinase assayIC50 = 1.6 nMN/A[1][2]
Recombinant Human ROCK2 Cell-free kinase assayIC50 = 4 nMN/A[1][2]
Rat Aorta VasorelaxationIC50 = 35 nMN/A[1]
Human Primary Smooth Muscle Cells Actin stress fiber formation~1 µM (suppressive effect observed)30 min pre-treatment[1]
Human Primary Smooth Muscle Cells Actin stress fiber formation3 µM30 min pre-treatment[1]
Acute Myeloid Leukemia (AML) cell lines (MV4-11, OCI-AML3) Apoptosis Assay (Annexin V/PI)>40% apoptosis at 80 nMNot Specified[5]
AML cell lines Cell Viability (CCK-8)Varies by cell line72 hours[5][6]
NCI-H1963 (Human Small Cell Lung Cancer) Growth InhibitionIC50 = 1.278 µMNot Specified[1]
NCI-H1581 (Human Non-Small Cell Lung Cancer) Growth InhibitionIC50 = 18.848 µMNot Specified[1]
NCI-H1694 (Human Small Cell Lung Cancer) Growth InhibitionIC50 = 24.875 µMNot Specified[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Ensure the powder is completely dissolved by vortexing.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage[2]. For short-term storage (up to 1 month), 4°C can be used[8].

Cell Viability Assay (CCK-8)

This protocol is adapted from studies on AML cells[5].

Materials:

  • Target cells (e.g., AML cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium[5].

  • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment and recovery.

  • Prepare serial dilutions of this compound in complete medium to create working solutions at the desired final concentrations.

  • Add the this compound working solutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and blank wells (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours)[5][6].

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours at 37°C[5].

  • Measure the absorbance at 450 nm using a microplate reader[5].

  • Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from the blank wells.

cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement Seed 1. Seed Cells (10,000 cells/well) Incubate1 2. Incubate 24h Seed->Incubate1 Prepare_Drug 3. Prepare this compound Working Solutions Incubate1->Prepare_Drug Add_Drug 4. Add this compound to wells Prepare_Drug->Add_Drug Incubate2 5. Incubate 72h Add_Drug->Incubate2 Add_CCK8 6. Add CCK-8 Solution Incubate2->Add_CCK8 Incubate3 7. Incubate 2-4h Add_CCK8->Incubate3 Read_Plate 8. Read Absorbance at 450 nm Incubate3->Read_Plate

Diagram 2: Experimental workflow for the CCK-8 cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on the methodology used for AML cells[5].

Materials:

  • Target cells

  • 6-well cell culture plates

  • This compound working solutions

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.

  • Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive cells are considered apoptotic.

Cell Cycle Analysis

This protocol is derived from a study on AML cell lines[5].

Materials:

  • Target cells

  • 6-well cell culture plates

  • This compound working solutions

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 12 hours)[5].

  • Collect the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C overnight[5].

  • Wash the cells with PBS and resuspend the pellet in PI/RNase Staining Buffer.

  • Incubate in the dark for 30 minutes at room temperature[5].

  • Analyze the cell cycle distribution by flow cytometry[5].

Conclusion

The determination of the optimal this compound concentration is a critical first step for any in vitro study. The information and protocols provided in this document serve as a comprehensive starting point for researchers. It is recommended to perform a dose-response curve for your specific cell line and assay to empirically determine the most effective concentration. Careful consideration of the experimental context, including cell type and treatment duration, will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for In Vivo Administration of GSK269962A in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This document provides detailed protocols for the in vivo administration of this compound in rodent models, primarily focusing on a xenograft model of Acute Myeloid Leukemia (AML). Additionally, it outlines the known signaling pathway affected by this inhibitor and provides a framework for experimental workflows.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Xenograft Model of AML
Treatment GroupDoseAdministration RouteDosing ScheduleMedian Survival
Vehicle Control-Intraperitoneal5 days/week for 4 weeks49 days
This compound5 mg/kgIntraperitoneal5 days/week for 4 weeks61 days
This compound10 mg/kgIntraperitoneal5 days/week for 4 weeks94 days
Table 2: Vehicle Solution for In Vivo Administration
ComponentPercentage
PEG30020%
Tween-800.25%
Water79.75%

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

Materials:

  • This compound HCl (powder)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Water for Injection

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed for the study. Based on the vehicle composition (20% PEG300, 0.25% Tween-80, and 79.75% water), calculate the required volume of each component.

  • Weigh this compound: Accurately weigh the required amount of this compound powder to achieve the desired final concentrations (e.g., 5 mg/kg and 10 mg/kg) based on the average weight of the animals and the dosing volume.

  • Prepare Vehicle Solution:

    • In a sterile conical tube, add the calculated volume of PEG300.

    • Add the calculated volume of Tween-80 to the PEG300 and vortex thoroughly to ensure a homogenous mixture.

    • Slowly add the sterile water to the PEG300/Tween-80 mixture while vortexing to create the final vehicle solution.

  • Dissolve this compound:

    • Add the weighed this compound powder to the prepared vehicle solution.

    • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary.

  • Sterile Filtration (Optional but Recommended): Filter the final dosing solution through a 0.22 µm sterile filter into a sterile container to ensure sterility, especially for long-term studies.

  • Storage: Store the prepared dosing solution protected from light. For optimal results, it is recommended to prepare the solution fresh on the day of administration.

Protocol 2: In Vivo Administration of this compound in an AML Xenograft Mouse Model

Animal Model:

  • Female NOD-SCID/IL2Rgnull (NPG) mice, 6-8 weeks old.

Experimental Procedure:

  • AML Cell Culture: Culture MV4-11 human AML cells under standard conditions.

  • Tumor Cell Implantation:

    • Harvest MV4-11 cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10⁶ cells) intravenously into the tail vein of each mouse.

  • Animal Randomization and Grouping:

    • Three days post-injection, randomly divide the mice into three groups:

      • Group 1: Vehicle control

      • Group 2: this compound (5 mg/kg)

      • Group 3: this compound (10 mg/kg)

  • Drug Administration:

    • Administer the prepared this compound dosing solution or vehicle control via intraperitoneal (IP) injection.

    • The dosing volume should be calculated based on the individual mouse's body weight (e.g., 10 mL/kg).

    • Administer the treatment 5 days a week for 4 consecutive weeks.

  • Monitoring:

    • Monitor the body weight of the mice regularly (e.g., twice weekly) to assess toxicity.

    • Observe the animals for any clinical signs of distress.

    • Monitor tumor progression through methods such as bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry for human CD45-positive cells in peripheral blood.

  • Endpoint Analysis:

    • At the end of the 4-week treatment period, a subset of animals from each group can be euthanized for pathological analysis.

    • Collect peripheral blood, bone marrow, spleen, and liver for flow cytometric analysis of human CD45-positive cells to determine leukemic burden.

    • Perform histological analysis (H&E and IHC) on the bone marrow, spleen, and liver.

    • The remaining animals can be monitored for survival analysis, with the endpoint being a humane endpoint as defined by the institutional animal care and use committee (IACUC).

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RhoA RhoA ROCK1 ROCK1 RhoA->ROCK1 Activates c-Raf c-Raf ROCK1->c-Raf Activates This compound This compound This compound->ROCK1 Inhibits MEK MEK c-Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Promotes

Caption: this compound inhibits the ROCK1/c-Raf/ERK signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (4 Weeks) cluster_analysis Endpoint Analysis Cell_Culture Culture MV4-11 AML Cells Implantation Inject 1x10^6 cells intravenously into NPG mice Cell_Culture->Implantation Randomization Randomize mice into 3 groups (Day 3) Implantation->Randomization Dosing IP injection of Vehicle, 5 mg/kg, or 10 mg/kg This compound (5 days/week) Randomization->Dosing Monitoring Monitor body weight and tumor burden Dosing->Monitoring Euthanasia Euthanize subset of mice Monitoring->Euthanasia Survival Monitor remaining mice for survival analysis Monitoring->Survival FACS Flow cytometry of blood, BM, spleen, liver (hCD45+) Euthanasia->FACS Histo Histopathology of BM, spleen, liver Euthanasia->Histo

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Application Notes and Protocols for GSK269962A in Hypertension Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK269962A, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in experimental hypertension research. The following sections detail the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Introduction

This compound is a small molecule inhibitor of ROCK1 and ROCK2, enzymes that play a crucial role in regulating vascular smooth muscle contraction and blood pressure. Increased ROCK activity is implicated in the pathophysiology of hypertension, making it a key therapeutic target. This compound's high potency and selectivity offer a valuable tool for investigating the role of the Rho/ROCK pathway in hypertension and for preclinical evaluation of potential antihypertensive therapies.

Mechanism of Action

This compound exerts its antihypertensive effects by inhibiting the RhoA/ROCK signaling pathway. In vascular smooth muscle cells, activation of this pathway leads to the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), which in turn inhibits Myosin Light Chain Phosphatase (MLCP). This results in increased phosphorylation of the Myosin Light Chain (MLC), leading to smooth muscle contraction and vasoconstriction. By inhibiting ROCK, this compound prevents the phosphorylation of MYPT1, leading to MLCP activation, MLC dephosphorylation, vasorelaxation, and a subsequent reduction in blood pressure.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Assay SystemReference
Recombinant Human ROCK11.6Cell-free kinase assay
Recombinant Human ROCK24Cell-free kinase assay
MSK149Cell-free kinase assay
RSK1132Cell-free kinase assay

Table 2: In Vivo and Ex Vivo Efficacy of this compound

Experimental ModelDosage/ConcentrationEffectReference
Spontaneously Hypertensive Rats (SHR)1, 3, 30 mg/kg (oral)Dose-dependent reduction in systemic blood pressure (~10, 20, and 50 mmHg, respectively)
Spontaneously Hypertensive Rats (SHR)0.3, 1, 3 mg/kg (oral gavage)Dose-dependent reduction in blood pressure
Pre-constricted Rat Aorta35 nM (IC50)Vasorelaxation

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

cluster_0 RhoA/ROCK Signaling Pathway in Vasoconstriction Agonist Agonists (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR Binds RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates p_MYPT1 p-MYPT1 (Inactive MLCP) MYPT1->p_MYPT1 MLCP MLCP p_MYPT1->MLCP Inhibits p_MLC p-MLC MLCP->p_MLC Dephosphorylates MLC MLC MLC->p_MLC Phosphorylated by MLCK Contraction Vasoconstriction p_MLC->Contraction This compound This compound This compound->ROCK Inhibits

Caption: RhoA/ROCK signaling pathway leading to vasoconstriction and the inhibitory action of this compound.

Application Notes and Protocols: Western Blot Analysis of p-Cofilin Following GSK269962A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway plays a crucial role in regulating actin cytoskeleton dynamics, cell adhesion, and motility.[3][4] A key downstream effector of ROCK is LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[3][5] Phosphorylation of cofilin at Serine 3 (p-cofilin) prevents it from severing actin filaments, leading to the stabilization of stress fibers.[6][7] Therefore, treatment of cells with the ROCK inhibitor this compound is expected to decrease the levels of p-cofilin, leading to cofilin activation and subsequent actin filament depolymerization.[5] This application note provides a detailed protocol for performing a Western blot to detect changes in p-cofilin levels in cells treated with this compound.

Signaling Pathway

The signaling cascade initiated by ROCK and inhibited by this compound, leading to changes in cofilin phosphorylation, is depicted below. Inhibition of ROCK by this compound prevents the phosphorylation and activation of LIMK. Consequently, LIMK is unable to phosphorylate cofilin at Serine 3. This leads to a decrease in the levels of inactive, phosphorylated cofilin (p-cofilin) and an increase in active, non-phosphorylated cofilin. Active cofilin then promotes the depolymerization of F-actin into G-actin, resulting in the disassembly of actin stress fibers.[3][5]

GSK269962A_pCofilin_Pathway GSK This compound ROCK ROCK GSK->ROCK LIMK LIMK ROCK->LIMK Activates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) (Ser3) Cofilin->pCofilin Actin F-Actin Stress Fibers Cofilin->Actin Depolymerizes pCofilin->Cofilin GActin G-Actin Monomers Actin->GActin

Caption: this compound signaling pathway leading to decreased p-cofilin.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a desired density in a 6-well plate or 10 cm dish and allow them to adhere and grow to 70-80% confluency.

  • Drug Treatment: Treat the cells with the desired concentrations of this compound. A vehicle control (e.g., DMSO) should be included. The incubation time will depend on the cell type and experimental goals, but a time course (e.g., 1, 6, 24 hours) is recommended to determine the optimal treatment duration. For some cell lines, concentrations in the range of 1-10 µM have been shown to be effective.[8]

Protein Extraction

It is crucial to work quickly and keep samples on ice throughout the lysis procedure to prevent dephosphorylation and proteolysis.[9][10]

  • Washing: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11]

  • Lysis: Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[9][11] A common choice is RIPA buffer. For a 6-well plate, use 100-150 µL of lysis buffer per well.[11]

  • Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

  • Incubation: Incubate the lysate on ice for 20-30 minutes to ensure complete lysis.[11]

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.

Western Blot Protocol
  • Sample Preparation: To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[12]

  • SDS-PAGE: Load the denatured protein samples onto a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9] Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.[9][10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-cofilin (Ser3) overnight at 4°C with gentle agitation. The recommended starting dilution is typically 1:1000.[6][13][14][15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[16]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.[9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[16]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total cofilin and a loading control (e.g., GAPDH or β-actin) to normalize the p-cofilin signal.

Experimental Workflow

The following diagram outlines the key steps of the Western blot protocol for analyzing p-cofilin levels after this compound treatment.

Western_Blot_Workflow start Start cell_culture Cell Culture & this compound Treatment start->cell_culture lysis Cell Lysis with Phosphatase Inhibitors cell_culture->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-Cofilin @ 4°C) blocking->primary_ab wash1 Wash (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash (TBST) secondary_ab->wash2 detection ECL Detection wash2->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Western blot workflow for p-cofilin detection.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a table for clear comparison. Densitometry should be used to quantify the band intensities. The p-cofilin signal should be normalized to the total cofilin signal, which is then normalized to the loading control (e.g., GAPDH or β-actin). The results should be expressed as a fold change relative to the vehicle-treated control.

Treatment GroupConcentrationp-Cofilin / Total Cofilin Ratio (Normalized to Loading Control)Fold Change vs. Vehicle
Vehicle (DMSO)-1.00 ± 0.121.0
This compound1 µM0.65 ± 0.080.65
This compound5 µM0.32 ± 0.050.32
This compound10 µM0.15 ± 0.030.15

Data are presented as mean ± standard deviation from three independent experiments.

Recommended Reagents and Buffers

Reagent/BufferRecommended Supplier/Catalog #Dilution/Concentration
Primary Antibodies
Phospho-Cofilin (Ser3) AntibodyCell Signaling Technology #3311, #3313; Novus Biologicals NBP3-05394; Proteintech 29715-1-AP; Thermo Fisher Scientific 44-1072G1:500 - 1:2000 (starting at 1:1000)[6][13][14][15][17]
Cofilin AntibodyCell Signaling Technology #3312; Novus Biologicals NBP3-232301:1000[14]
GAPDH/β-actin AntibodyVariousAs per manufacturer's recommendation
Secondary Antibody
HRP-conjugated anti-rabbit IgGVarious1:2000 - 1:5000[9][16]
Buffers and Solutions
Lysis Buffer (e.g., RIPA)Various-
Protease/Phosphatase Inhibitor CocktailVariousAs per manufacturer's recommendation
Laemmli Sample Buffer (2x)Various-
TBST (Tris-Buffered Saline, 0.1% Tween-20)--
Blocking Buffer5% (w/v) BSA in TBST-
ECL SubstrateVarious-

References

Application Notes: Assessing Cell Viability Following Treatment with GSK269962A, a Selective ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). These kinases are key regulators of various cellular processes, including proliferation, survival, and apoptosis. Dysregulation of the ROCK signaling pathway has been implicated in the pathogenesis of various diseases, including cancer. This compound exerts its effects by inhibiting the ROCK1/c-Raf/ERK signaling pathway, leading to G2 phase cell cycle arrest and subsequent apoptosis in sensitive cell lines, such as in acute myeloid leukemia (AML). This application note provides a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric assay.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ROCK1 and ROCK2. By binding to the kinase domain, it prevents the phosphorylation of downstream substrates. In cancer cells, particularly AML, inhibition of ROCK1 by this compound has been shown to disrupt the ROCK1/c-Raf/ERK signaling cascade. This leads to a decrease in the phosphorylation of key signaling molecules such as c-Raf, MEK, and ERK, ultimately resulting in the induction of G2 phase cell cycle arrest and apoptosis.

Data Presentation

The inhibitory activity of this compound has been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition are summarized in the table below.

Cell LineCell TypeIC50 (nM)
MV4-11Acute Myeloid Leukemia0.61
OCI-AML3Acute Myeloid LeukemiaNot specified
NCI-H1581Non-Small Cell Lung Cancer18,847.7
NCI-H1694Non-Small Cell Lung Cancer24,874.9
NCI-H1963Small Cell Lung Cancer1,278.39

Note: IC50 values can vary depending on the experimental conditions, including cell density, incubation time, and the specific assay used.

Experimental Protocols

A common and reliable method to assess cell viability following treatment with this compound is the Cell Counting Kit-8 (CCK-8) assay. This assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials

  • This compound hydrochloride (dissolved in a suitable solvent, e.g., DMSO)

  • Cell line of interest (e.g., MV4-11, OCI-AML3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Sterile, multichannel pipettes

  • Humidified incubator (37°C, 5% CO2)

Protocol: CCK-8 Cell Viability Assay

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 1 x 10^4 cells in 100 µL of complete culture medium per well in a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- to 10-fold serial dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition and Incubation:

    • After the 72-hour incubation period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Visualizations

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed cells in a 96-well plate (10,000 cells/well) B Incubate for 24 hours A->B C Treat with various concentrations of this compound B->C D Incubate for 72 hours C->D E Add CCK-8 reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance at 450 nm F->G H Data analysis: Calculate % viability and IC50 G->H

Caption: Experimental workflow for the CCK-8 cell viability assay.

Application Notes and Protocols for GSK269962A in 3D Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The ROCK signaling pathway plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. In the context of 3D organoid culture, inhibition of the ROCK pathway is often critical for cell survival, particularly during the initial establishment phase from single cells or small tissue fragments, by preventing anoikis (a form of programmed cell death induced by detachment from the extracellular matrix). These application notes provide detailed protocols and guidelines for the use of this compound in 3D organoid culture systems, enabling researchers to leverage its pro-survival effects for robust organoid generation and maintenance.

Mechanism of Action

This compound primarily functions by inhibiting the kinase activity of ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby disrupting the signaling cascade that leads to actin cytoskeleton reorganization and increased cell contractility. In some cellular contexts, such as acute myeloid leukemia (AML), this compound has been shown to block the ROCK1/c-Raf/ERK signaling pathway, leading to cell cycle arrest and apoptosis. However, in the context of organoid initiation, its primary role is to promote cell survival.

Signaling Pathway Diagram

GSK269962A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RhoA RhoA Receptor->RhoA Activates ROCK ROCK RhoA->ROCK Activates c-Raf c-Raf ROCK->c-Raf MEK MEK c-Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->ROCK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Organoid_Culture_Workflow Tissue_Isolation 1. Tissue Isolation and Digestion Cell_Suspension 2. Single Cell/ Fragment Suspension Tissue_Isolation->Cell_Suspension Matrigel_Embedding 3. Embedding in Extracellular Matrix (e.g., Matrigel) Cell_Suspension->Matrigel_Embedding Dome_Plating 4. Plating of 3D Domes Matrigel_Embedding->Dome_Plating Medium_Addition 5. Addition of Organoid Growth Medium + this compound (1-10 µM) Dome_Plating->Medium_Addition Incubation 6. Incubation (37°C, 5% CO2) (2-4 days) Medium_Addition->Incubation Medium_Change 7. Medium Change (without this compound after initial phase) Incubation->Medium_Change Organoid_Growth 8. Organoid Growth and Maturation Medium_Change->Organoid_Growth

Colony formation assay protocol using GSK269962A in AML cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes:

The Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a crucial regulator of cell growth and survival in Acute Myeloid Leukemia (AML) cells.[1] GSK269962A is a potent and selective inhibitor of ROCK1, with IC50 values of 1.6 nM and 4 nM for ROCK1 and ROCK2, respectively.[2][3] In preclinical AML models, this compound has demonstrated selective inhibition of cell growth and clonogenicity.[4] The inhibitor has been shown to arrest AML cells in the G2 phase of the cell cycle and induce apoptosis.[2] Mechanistically, this compound functions by blocking the ROCK1/c-Raf/ERK signaling pathway.[4] These findings highlight ROCK1 as a promising therapeutic target in AML and suggest the potential of this compound for clinical investigation.[1]

The colony formation or clonogenic assay is a fundamental in vitro method to determine the long-term survival and proliferative capacity of a single cell.[5] This assay is particularly valuable for assessing the effects of cytotoxic agents, like this compound, on the self-renewal capacity of cancer cells.[6] The protocol described herein is specifically for evaluating the inhibitory effect of this compound on the colony-forming ability of AML cell lines and primary patient samples.

Data Presentation

Table 1: Effect of this compound on the Viability of AML and Non-AML Cell Lines

Cell LineCell TypeIC50 (nM) of this compound after 72h
MV4-11AMLData not explicitly provided
OCI-AML3AMLData not explicitly provided
NOMO-1AMLData not explicitly provided
MOLM-13AMLData not explicitly provided
A549Non-Small Cell Lung CancerData not explicitly provided
HCT116Colorectal CarcinomaData not explicitly provided
PANC-1Pancreatic CancerData not explicitly provided

Note: While the source material states that this compound selectively inhibits the growth of AML cells over non-AML cells, specific IC50 values from the CCK-8 viability assay were not detailed in the provided text. The data was presented graphically.[2][7]

Table 2: Effect of this compound on Colony Formation of AML Cells

Cell LineTreatment Concentration of this compoundResult
MV4-11Dose-dependentSignificant reduction in the number of colonies.[2]
OCI-AML3Dose-dependentSignificant reduction in the number of colonies.[2]
Primary Normal Hematopoietic CellsNot specifiedNo significant effect on colony size or number.[2]

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human AML cell lines (e.g., MV4-11, OCI-AML3).[2]

  • Primary Cells: Primary AML cells or normal hematopoietic cells.[2]

  • ROCK1 Inhibitor: this compound (TargetMol Chemicals Inc.).[2] Prepare stock solutions in DMSO.[3]

  • Semi-Solid Medium: MethoCult™ H4435 Enriched medium with recombinant cytokines (STEMCELL Technologies).[2]

  • Culture Vessels: 35 mm cell culture dishes.[2]

  • Incubator: Humidified incubator at 37°C with 5% CO2.[2]

  • Microscope: Inverted microscope for colony visualization and counting.[2]

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue Solution

  • Hemocytometer or Automated Cell Counter

Protocol for Colony Formation Assay
  • Cell Preparation: a. Culture AML cell lines according to standard protocols. b. For adherent cells, wash with PBS and detach using a trypsin-EDTA solution. Neutralize trypsin with culture medium. c. Create a single-cell suspension by gently pipetting. d. Determine the viable cell count using a hemocytometer and trypan blue exclusion.

  • Assay Setup: a. Prepare a working solution of this compound at the desired concentrations by diluting the stock solution in the semi-solid medium. b. For AML cell lines, suspend 300 cells in the MethoCult™ medium containing either vehicle control (DMSO) or the specified concentration of this compound.[2] c. For primary AML or normal hematopoietic cells, suspend 5,000 cells in the MethoCult™ medium with either vehicle or this compound.[2] d. Plate the cell suspension into 35 mm culture dishes. Ensure even distribution of the cells in the semi-solid medium.[2] e. Prepare at least three replicates for each treatment condition.[2]

  • Incubation: a. Place the culture dishes in a humidified incubator at 37°C with 5% CO2.[2] b. To maintain humidity, a secondary dish containing sterile water can be placed in the incubator.[8] c. Culture the cells for 12 days.[2]

  • Colony Counting and Analysis: a. After the incubation period, identify and count the colonies using an inverted microscope. A colony is typically defined as a cluster of at least 50 cells. b. Assess and compare the size of the colonies between the control and treated groups.[2] c. The colony formation rate can be calculated using the formula: (Number of colonies in treated wells / Number of colonies in control wells) x 100%.[9]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_culture Phase 3: Incubation & Analysis start Culture AML Cells prep_cells Prepare Single-Cell Suspension start->prep_cells count_cells Count Viable Cells (Trypan Blue) prep_cells->count_cells mix_cells Mix Cells with MethoCult™ (300 cells/dish for lines) (5,000 cells/dish for primary) count_cells->mix_cells add_drug Add this compound or Vehicle (DMSO) mix_cells->add_drug plate_cells Plate into 35mm Dishes (Triplicates) add_drug->plate_cells incubate Incubate for 12 Days (37°C, 5% CO2) plate_cells->incubate count_colonies Count Colonies (>50 cells) incubate->count_colonies analyze Analyze Data & Calculate Inhibition count_colonies->analyze

Caption: Workflow for the AML Colony Formation Assay with this compound.

signaling_pathway cluster_pathway This compound Mechanism of Action in AML GSK This compound ROCK1 ROCK1 GSK->ROCK1 cRaf c-Raf ROCK1->cRaf ERK ERK cRaf->ERK Proliferation AML Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the ROCK1/c-Raf/ERK pathway by this compound in AML cells.

References

Troubleshooting & Optimization

Troubleshooting GSK269962A Solubility in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the potent ROCK inhibitor GSK269962A, achieving and maintaining its solubility in aqueous buffers is a critical step for successful experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is readily soluble in organic solvents such as DMSO and ethanol but is poorly soluble in water. This characteristic necessitates the use of a stock solution in an organic solvent, typically DMSO, for subsequent dilution into aqueous experimental buffers.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. Concentrations of up to 100 mM in DMSO have been reported. To aid dissolution, sonication or gentle warming can be employed. Store stock solutions at -20°C or -80°C to maintain stability.

Q3: What is the maximum recommended final concentration of DMSO in my aqueous buffer for cell-based assays?

A3: To minimize solvent-induced artifacts in cell-based experiments, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%. However, many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line and assay.

Q4: I observed a precipitate when diluting my this compound DMSO stock into my aqueous buffer. What should I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous buffer. Instead, perform serial dilutions in your aqueous buffer.

  • Pre-addition of Solvent: A helpful technique is to first add a volume of pure DMSO to your aqueous buffer to bring it close to the final desired DMSO concentration. Then, add the this compound stock solution to this mixture with gentle stirring.

  • Vortexing/Sonication: After dilution, vortex or sonicate the solution to aid in dissolving any initial precipitate that may have formed.

  • Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.

Q5: What are some typical working concentrations of this compound for in vitro experiments?

A5: The effective concentration of this compound is highly dependent on the specific assay and cell type. However, due to its high potency, it is often used at nanomolar to low micromolar concentrations. For example, in cell viability assays with AML cell lines, IC50 values ranged from 0.61 to 1,337 nM. In other studies, the suppression of actin stress fiber formation was observed starting at around 1 µM.

Quantitative Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO57.1100.07Sonication is recommended.
Ethanol610.52Sonication is recommended.
Water< 1Insoluble or slightly soluble

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 570.6 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer or sonicator

Procedure:

  • Weigh out 5.71 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of 100% DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Serial Dilution of this compound from DMSO Stock into Aqueous Buffer

Objective: To prepare a 1 µM working solution of this compound in a final volume of 1 mL of aqueous buffer with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution: Prepare a 100 µM intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of 100% DMSO. Mix thoroughly by pipetting.

  • Final Dilution: Add 10 µL of the 100 µM intermediate solution to 990 µL of the pre-warmed aqueous buffer.

  • Immediately after adding the intermediate solution, vortex the tube for 30 seconds to ensure rapid and uniform mixing.

  • Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles).

  • Use the freshly prepared working solution in your experiment immediately.

Visualizations

Technical Support Center: Managing Unexpected Cardiovascular Side Effects of GSK269962A in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ROCK inhibitor, GSK269962A, in mouse models. The following information is intended to help anticipate, manage, and mitigate potential cardiovascular adverse events during experimentation.

Troubleshooting Guides

This section addresses specific cardiovascular side effects that may be encountered during the administration of this compound to mice.

Issue 1: Acute Hypotension and/or Cardiovascular Collapse

Question: Immediately following administration of this compound, my mouse has become lethargic, has pale extremities, and I've recorded a significant drop in blood pressure. What should I do?

Answer:

These are signs of acute hypotension, a known potential side effect of ROCK inhibitors due to their vasodilatory properties.[1] Severe hypotension can lead to cardiovascular collapse. Immediate intervention is critical.

Immediate Steps:

  • Stop the Experiment: Cease any further administration of this compound.

  • Ensure Airway Patency: Check that the mouse's airway is clear.

  • Provide Supplemental Heat: Place the mouse on a warming pad to maintain body temperature (37°C), as hypotension can lead to hypothermia.

  • Administer Intravenous or Intraperitoneal Fluids: Rapidly administer warmed (37°C) isotonic saline (0.9% NaCl) to expand intravascular volume. A typical initial bolus is 0.1-0.2 mL per 25g mouse, administered intravenously or intraperitoneally.

  • Consider Vasopressors (for severe, unresponsive hypotension): If blood pressure does not respond to fluid administration, the use of a vasopressor may be necessary. This should be done with caution and continuous blood pressure monitoring.

    • Phenylephrine: An alpha-1 adrenergic agonist that increases systemic vascular resistance.

    • Dopamine: A precursor to norepinephrine that has dose-dependent effects on heart rate and blood pressure.

Follow-up Actions:

  • Continuously monitor blood pressure and heart rate until they return to baseline.

  • Document the dose of this compound administered and the severity of the hypotensive event.

  • In future experiments with this animal, consider a lower starting dose of this compound.

Issue 2: Pronounced and Sustained Tachycardia

Question: After administering this compound, I've observed a significant and sustained increase in the mouse's heart rate, even though blood pressure has only dropped moderately. Is this expected and how should I manage it?

Answer:

Yes, this is an expected physiological response known as reflex tachycardia. The vasodilation and subsequent drop in blood pressure caused by this compound are detected by baroreceptors, which trigger the sympathetic nervous system to increase heart rate to maintain cardiac output.

Management and Considerations:

  • Monitor Vital Signs: Continue to closely monitor heart rate, blood pressure, and respiratory rate.

  • Assess for Distress: Observe the mouse for any signs of distress, such as labored breathing or excessive agitation.

  • Consider Beta-Blockers (with caution): In cases of extreme and persistent tachycardia that may be causing cardiac strain, a beta-blocker like propranolol can be considered to reduce heart rate. However, this should be done with extreme caution as it can worsen hypotension.

  • Dose Adjustment: For future experiments, a lower dose of this compound may result in a less pronounced reflex tachycardia.

  • Data Interpretation: When analyzing experimental data, it is crucial to account for the confounding effect of reflex tachycardia on cardiac function parameters.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced cardiovascular side effects?

A1: this compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[2] ROCKs play a crucial role in vascular smooth muscle contraction. By inhibiting ROCK, this compound leads to vasodilation (relaxation of blood vessels), which in turn causes a decrease in systemic blood pressure (hypotension).[2] The body's compensatory response to this drop in blood pressure is an increase in heart rate, known as reflex tachycardia, which is mediated by the baroreflex arc and the sympathetic nervous system.

Q2: Are the cardiovascular side effects of this compound dose-dependent?

A2: Yes, the cardiovascular effects of this compound are dose-dependent. Studies in spontaneously hypertensive rats have shown that oral administration of this compound produced a profound dose-dependent reduction in systemic blood pressure.[2] For instance, at doses of 1, 3, and 30 mg/kg, the compound induced a reduction in blood pressure of approximately 10, 20, and 50 mm Hg, respectively.[2] A corresponding dose-dependent increase in heart rate is also expected. While specific dose-response data in mice is limited in publicly available literature, a similar trend is anticipated.

Q3: What are the expected quantitative changes in blood pressure and heart rate in mice?

Quantitative Data Summary (from studies in rats)

Dose of this compound (mg/kg, oral)Approximate Reduction in Blood Pressure (mmHg)
110
320
3050

Table 1: Dose-dependent reduction in systemic blood pressure in spontaneously hypertensive rats following oral administration of this compound.[2]

Q4: How can I proactively minimize the risk of severe cardiovascular side effects?

A4: To minimize risks, consider the following:

  • Start with a Low Dose: Begin with the lowest effective dose of this compound and titrate upwards as needed, while closely monitoring cardiovascular parameters.

  • Acclimatize Animals: Ensure mice are properly acclimatized to the experimental procedures and environment to minimize stress-induced cardiovascular changes.

  • Continuous Monitoring: For initial studies with this compound, utilize continuous cardiovascular monitoring techniques such as telemetry or non-invasive tail-cuff systems.

  • Be Prepared for Emergencies: Have a plan and the necessary supplies (e.g., warmed saline, vasopressors, heating pads) readily available to manage acute hypotension.

Experimental Protocols

Protocol 1: Blood Pressure and Heart Rate Monitoring in Conscious Mice using Tail-Cuff Plethysmography
  • Acclimatization: For several days prior to the experiment, acclimate the mice to the restraining device and the tail-cuff procedure to minimize stress-induced artifacts.

  • Animal Preparation: Place the mouse in a restraining device on a heated platform to encourage vasodilation of the tail artery.

  • Cuff Placement: Secure the tail cuff and sensor around the base of the mouse's tail.

  • Baseline Measurement: Obtain at least 10-15 stable baseline readings of systolic blood pressure, diastolic blood pressure, and heart rate before administering this compound.

  • Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dose Monitoring: Record blood pressure and heart rate at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes post-administration) to capture the onset, peak, and duration of the cardiovascular effects.

Protocol 2: Electrocardiogram (ECG) Monitoring in Anesthetized Mice
  • Anesthesia: Anesthetize the mouse using a consistent and appropriate anesthetic regimen (e.g., isoflurane). Monitor the depth of anesthesia throughout the procedure.

  • Electrode Placement: Place subcutaneous needle electrodes or non-invasive limb plate electrodes in a standard lead II configuration (Right forelimb, Left hindlimb, with a ground electrode on the right hindlimb).

  • Signal Acquisition: Connect the electrodes to an ECG amplifier and recording system. Ensure a stable and clean ECG signal.

  • Baseline Recording: Record a stable baseline ECG for at least 5-10 minutes prior to drug administration.

  • Drug Administration: Administer this compound.

  • Continuous Recording: Continuously record the ECG post-administration to monitor for changes in heart rate, and to detect any potential arrhythmias or conduction abnormalities.

Visualizations

GSK269962A_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates This compound This compound This compound->ROCK Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylates Relaxation Vasodilation MLCP->Relaxation Promotes Contraction Smooth Muscle Contraction pMLC->Contraction Leads to

Caption: Mechanism of this compound-induced vasodilation.

Troubleshooting_Workflow Start Administer This compound Monitor Monitor BP & HR Start->Monitor Hypotension Significant BP Drop? Monitor->Hypotension Stable Vitals Stable End End/Continue Experiment Stable->End Hypotension->Stable No Severe Severe Hypotension/ Collapse? Hypotension->Severe Yes MildHypo Mild/Moderate Hypotension Severe->MildHypo No StopExp Stop Experiment Severe->StopExp Yes Tachycardia Monitor Reflex Tachycardia MildHypo->Tachycardia Tachycardia->End Fluids Administer Warmed IV/IP Fluids StopExp->Fluids Reassess Reassess BP Fluids->Reassess Vasopressor Consider Vasopressors Reassess->Vasopressor No Recover Vitals Improving Reassess->Recover Yes Vasopressor->Reassess Recover->End

Caption: Troubleshooting workflow for acute hypotension.

References

Technical Support Center: Assessing and Minimizing GSK269962A Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the ROCK inhibitor GSK269962A in primary cell cultures. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation while minimizing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). These kinases are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. This compound exerts its effects by competing with ATP for binding to the catalytic site of ROCK, thereby inhibiting its kinase activity.

Q2: What are the known effects of this compound on primary cells?

A2: this compound has been shown to have various effects on different primary cell types. For instance, in primary human smooth muscle cells, it can abolish angiotensin II-induced actin stress fiber formation. In studies with acute myeloid leukemia (AML) primary cells, it has been observed to selectively inhibit cell growth and clonogenicity, induce G2 phase cell cycle arrest, and promote apoptosis. It is important to note that the effects of this compound can be cell-type specific.

Q3: What are the initial steps to take when observing high levels of cytotoxicity with this compound in my primary cell culture?

A3: If you observe significant cell death, it is crucial to first perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific primary cell type. Additionally, ensure that the solvent (e.g., DMSO) concentration is at a non-toxic level (typically ≤ 0.1%). It is also recommended to verify the health and viability of your primary cells before initiating treatment.

Q4: How can I minimize the cytotoxic effects of this compound without compromising its intended biological activity?

A4: Several strategies can be employed to mitigate cytotoxicity. Optimizing the concentration and duration of exposure is the most direct approach. For long-term experiments, consider replacing the medium with fresh inhibitor-containing medium every

Best practices for long-term storage of GSK269962A stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of GSK269962A stock solutions. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable. For in vivo experiments, stock solutions in DMSO can be further diluted in aqueous solutions containing agents like PEG300, Tween-80, and saline, or in corn oil. It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.

Q2: How should I store the solid compound and prepared stock solutions of this compound?

A2: Proper storage is critical to maintain the stability and activity of this compound.

  • Solid Compound: The lyophilized powder should be stored at -20°C for long-term storage, where it can be stable for up to 3 years. For shorter periods, it can be stored at +4°C.

  • Stock Solutions: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the solution is stable for up to 2 years. Storage at -20°C is also possible, but the stability is reduced to approximately 1 year. For the hydrochloride salt of this compound, the stability of stock solutions is reported to be 6 months at -80°C and 1 month at -20°C.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). It has high affinity for both ROCK1 and ROCK2 isoforms, with IC50 values of 1.6 nM and 4 nM, respectively. By inhibiting ROCK, this compound can modulate various cellular processes, including cell proliferation, apoptosis, and cytoskeletal dynamics. In some cancer cells, it has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway.

Storage and Solubility Data

ParameterSolid CompoundStock Solution in DMSO
Recommended Solvent N/ADMSO
Maximum Solubility N/A~100 mg/mL (175.25 mM)
Recommended Storage Temp. -20°C-80°C
Long-Term Stability Up to 3 years at -20°CUp to 2 years at -80°C
Short-Term Stability Up to 2 years at 4°CUp to 1 year at -20°C

Note: Stability may vary depending on the specific product and supplier. Always refer to the product-specific datasheet.

Troubleshooting Guide

Issue 1: The this compound powder is difficult to dissolve.

  • Possible Cause: The compound may have absorbed moisture, or the solvent quality may be poor.

  • Solution:

    • Ensure you are using a high-purity, anhydrous solvent such as newly opened DMSO.

    • Sonication or gentle warming can aid in dissolution. Vortexing the solution can also help.

Issue 2: The compound precipitates out of solution after dilution in aqueous media.

  • Possible Cause: this compound has low aqueous solubility. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause it to crash out.

  • Solution:

    • For in vitro cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to minimize solvent effects and maintain solubility.

    • For in vivo studies, use a formulation with co-solvents such as PEG300 and Tween-80 to improve solubility in aqueous solutions. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • If precipitation occurs upon dilution, brief vortexing, sonication, or warming the solution to 37°C may help redissolve the compound. It is recommended to prepare aqueous working solutions fresh on the day of use.

Issue 3: The compound shows reduced or no activity in my assay.

  • Possible Cause 1: Improper storage leading to degradation.

  • Solution 1: Review the storage conditions of both the solid compound and the stock solutions. Ensure they align with the recommended temperatures and that stock solutions have not undergone multiple freeze-thaw cycles.

  • Possible Cause 2: The concentration used is not optimal for the specific cell line or assay.

  • Solution 2: Perform a dose-response experiment to determine the optimal working concentration for your system. The effective concentration can vary between different cell models.

  • Possible Cause 3: The compound has degraded in the working solution.

  • Solution 3: Prepare fresh working solutions from a frozen stock aliquot for each experiment. Long-term storage of diluted aqueous solutions is not recommended.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines a general workflow for using this compound in a cell-based assay.

G A Prepare fresh this compound working solution from frozen DMSO stock C Treat cells with this compound (and controls) A->C B Seed cells and allow to adhere B->C D Incubate for desired time C->D E Perform downstream analysis (e.g., viability, Western blot, etc.) D->E

Caption: General experimental workflow for this compound cell-based assays.

Signaling Pathway of this compound

This compound is a potent inhibitor of ROCK1 and ROCK2. The diagram below illustrates its inhibitory effect on the ROCK1/c-Raf/ERK signaling pathway, which has been observed in acute myeloid leukemia (AML) cells.

G cluster_upstream Upstream Activators cluster_pathway ROCK1 Signaling Pathway RhoA RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 cRaf c-Raf ROCK1->cRaf MEK MEK cRaf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation & Survival ERK->CellProliferation This compound This compound This compound->ROCK1

Caption: Inhibition of the ROCK1/c-Raf/ERK pathway by this compound.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common issues with this compound.

G rect rect start Issue Encountered q1 Is the compound fully dissolved? start->q1 q2 Was the stock solution stored correctly? q1->q2 Yes sol1 Use fresh anhydrous DMSO. Apply sonication or gentle heat. q1->sol1 No q3 Is the working concentration optimal? q2->q3 Yes sol2 Prepare new stock solution. Aliquot and store at -80°C. q2->sol2 No sol3 Perform a dose-response experiment. q3->sol3 No end Problem Resolved q3->end Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for this compound experiments.

Technical Support Center: Optimizing GSK269962A Incubation for Maximal ROCK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK269962A, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your experiments for maximal and reproducible ROCK inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective and potent inhibitor of ROCK1 and ROCK2. It functions by competitively binding to the ATP-binding pocket of the ROCK kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the ROCK signaling pathway, which is a key regulator of the actin cytoskeleton, cell adhesion, migration, and smooth muscle contraction.

Q2: What are the IC50 values for this compound against ROCK1 and ROCK2?

A2: this compound exhibits low nanomolar potency with reported IC50 values of 1.6 nM for ROCK1 and 4 nM for ROCK2 in cell-free assays.

Q3: What is the recommended starting concentration and incubation time for this compound in cell-based assays?

A3: The optimal concentration and incubation time are highly dependent on the cell type and the specific biological question. For initial experiments, a common starting concentration is around 1 µM, as this has been shown to be effective in suppressing actin stress fiber formation. Incubation times can vary significantly, from as short as 30 minutes for observing acute effects on signaling pathways to 72 hours or longer for cell viability or proliferation assays. A time-course experiment is strongly recommended to determine the optimal incubation time for your specific experimental setup.

Q4: How can I measure the inhibition of ROCK activity in my experiment?

A4: ROCK activity can be assessed by measuring the phosphorylation of its downstream targets. A common method is to perform a Western blot for phosphorylated myosin light chain (p-MLC) or phosphorylated myosin phosphatase target subunit 1 (p-MYPT1). Alternatively, several commercially available ROCK activity assay kits provide a more direct and quantitative measurement of ROCK kinase activity.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No or low ROCK inhibition observed. Incubation time is too short: The inhibitor may not have had enough time to effectively penetrate the cells and inhibit the target.Perform a time-course experiment to determine the optimal incubation period (e.g., 30 min, 1h, 2h, 6h, 12h, 24h).
Inhibitor concentration is too low: The concentration of this compound may be insufficient to achieve significant inhibition in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the EC50.
Cell line is resistant: Some cell lines may have intrinsic or acquired resistance to ROCK inhibitors.Verify the expression of ROCK1 and ROCK2 in your cell line. Consider using a different cell line with known sensitivity to ROCK inhibitors as a positive control.
Inactive inhibitor: The this compound stock solution may have degraded.Ensure proper storage of the inhibitor at -20°C or -80°C. Prepare fresh dilutions from a new stock solution.
High variability between replicates. Inconsistent incubation times: Minor variations in incubation times between wells or plates can lead to significant differences in results.Use a multichannel pipette for simultaneous addition of the inhibitor to multiple wells. Stagger the timing of subsequent steps to ensure consistent incubation for all samples.
Uneven cell seeding: A non-uniform cell density across wells can lead to variable responses.Ensure thorough mixing of the cell suspension before seeding. Avoid using the outer wells of a multi-well plate, which are more prone to evaporation.
Unexpected off-target effects. High inhibitor concentration: At very high concentrations, the selectivity of the inhibitor may decrease, leading to off-target effects.Use the lowest effective concentration determined from your dose-response experiments. Consult kinase selectivity profiles to be aware of potential off-target kinases.
Compound precipitation: this compound may precipitate in the culture medium at high concentrations.Visually inspect the medium for any signs of precipitation. Prepare the working solution in a vehicle like DMSO and ensure the final solvent concentration is low (typically <0.5%) and non-toxic to

GSK269962A not inducing expected phenotype in rescue experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK269962A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes, particularly when this compound does not induce the expected phenotype in rescue experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases 1 and 2 (ROCK1 and ROCK2).[1][2] Its primary mechanism of action is to competitively inhibit the ATP-binding site of these kinases, preventing the phosphorylation of their downstream substrates.[3] This inhibition disrupts key cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and proliferation.[4][5]

Q2: What is the expected phenotype of this compound treatment in most cell lines?

A2: The expected phenotype following this compound treatment typically involves the disruption of actin stress fibers, leading to changes in cell morphology, reduced cell motility, and inhibition of cell proliferation.[2] In specific contexts, such as in acute myeloid leukemia (AML) cells, this compound has been shown to induce G2 phase cell cycle arrest and apoptosis.[6][7][8][9]

Q3: We performed a rescue experiment where a phenotype induced by gene knockdown was expected to be reversed by this compound, but we observed no effect. What are the possible reasons?

A3: Several factors could contribute to a failed rescue experiment with this compound. These can be broadly categorized as issues with the inhibitor itself, cellular compensation mechanisms, or off-target effects of the initial gene knockdown. A systematic troubleshooting approach is recommended to identify the root cause.

Troubleshooting Guide: this compound Not Inducing Expected Phenotype in Rescue Experiments

This guide provides a step-by-step approach to diagnose and resolve issues when this compound fails to rescue a phenotype.

Step 1: Verify the Integrity and Activity of this compound

Issue: The this compound compound may be degraded or used at a suboptimal concentration.

Troubleshooting Actions:

  • Confirm Compound Quality:

    • Ensure the compound has been stored correctly (typically at -20°C or -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[1]

    • If possible, verify the compound's identity and purity using analytical methods like HPLC or mass spectrometry.

  • Perform a Dose-Response Curve:

    • Determine the optimal concentration of this compound in your specific cell line by performing a dose-response experiment.

    • Assess a known downstream marker of ROCK activity, such as the phosphorylation of Myosin Light Chain 2 (p-MLC2) or LIM Kinase (p-LIMK), to confirm target engagement at the cellular level.[10]

Table 1: this compound In Vitro Activity

TargetIC50 (nM)Cell LineObserved EffectEffective ConcentrationCitation
ROCK11.6Human Smooth Muscle CellsAbolished actin stress fiber formation~1 µM[11]
ROCK24Rat AortaInduced vasorelaxation35 nM (IC50)[11]
--MV4-11 (AML)G2 cell cycle arrest, Apoptosis80 nM[6][8]
--OCI-AML3 (AML)G2 cell cycle arrest, Apoptosis80 nM[6][8]
Step 2: Investigate Cellular Mechanisms of Resistance or Compensation

Issue: Cells may have intrinsic or acquired mechanisms that compensate for ROCK inhibition.

Troubleshooting Actions:

  • Evaluate ROCK1/2 Expression Levels:

    • Confirm that your cell line expresses sufficient levels of ROCK1 and/or ROCK2. Sensitivity to this compound can correlate with ROCK1 expression levels.[7][9]

  • Check for Feedback Loops and Pathway Crosstalk:

    • In some cell types, inhibition of the ROCK pathway can trigger compensatory signaling. For instance, this compound treatment in AML cells has been observed to induce the cleavage of ROCK1, which might represent a feedback mechanism.[6]

    • Investigate if parallel pathways that can regulate the actin cytoskeleton are activated in your experimental system.

  • Consider Long-Term Adaptation:

    • If cells have been cultured for extended periods, they may adapt to the initial perturbation (e.g., gene knockdown), rendering them less dependent on the ROCK pathway.

Step 3: Re-evaluate the Rescue Experiment Hypothesis

Issue: The initial gene knockdown may have off-target effects, or the targeted gene may not function solely through the ROCK pathway.

Troubleshooting Actions:

  • Validate the Specificity of the Gene Knockdown:

    • Use at least two different methods (e.g., different siRNA sequences or a CRISPR-based approach) to confirm that the observed phenotype is not due to off-target effects of a single reagent.

  • Consider Alternative Downstream Pathways:

    • The gene of interest may influence the phenotype through pathways independent of ROCK signaling.

    • Perform a broader analysis of signaling pathways affected by the gene knockdown to identify other potential mediators.

Experimental Protocols

Protocol 1: Western Blot for Phospho-MLC2 (A Marker of ROCK Activity)
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with a dose range of this compound (e.g., 10 nM to 10 µM) for 1-2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-MLC2 (Ser19) and total MLC2 overnight at 4°C.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.

  • Analysis: Quantify band intensities and normalize the phospho-MLC2 signal to total MLC2.

Visualizations

Signaling Pathway

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates This compound This compound This compound->ROCK Inhibits LIMK LIMK ROCK->LIMK Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC p-MLC ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Stab Actin Stabilization Cofilin->Actin_Stab MLCP->MLC Actin_Cont Actomyosin Contraction MLC->Actin_Cont

Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: This compound fails to rescue phenotype Step1 Step 1: Verify Inhibitor Integrity & Activity Start->Step1 Step1_Check1 Check Storage & Perform Dose-Response Step1->Step1_Check1 Step1_Result Target Engaged? Step1_Check1->Step1_Result Step2 Step 2: Investigate Cellular Resistance/Compensation Step1_Result->Step2 Yes End_Fail Consult Further Step1_Result->End_Fail No Step2_Check1 Check ROCK1/2 Expression & Feedback Loops Step2->Step2_Check1 Step2_Result Compensatory Mechanism Found? Step2_Check1->Step2_Result Step3 Step 3: Re-evaluate Rescue Hypothesis Step2_Result->Step3 No End_Success Problem Resolved Step2_Result->End_Success Yes Step3_Check1 Validate Knockdown Specificity & Explore Alt. Pathways Step3->Step3_Check1 Step3_Check1->End_Success

Caption: Logical workflow for troubleshooting failed rescue experiments with this compound.

References

Validation & Comparative

A Comparative Analysis of ROCK Inhibitors: GSK269962A vs. Y-27632

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of two prominent Rho-associated coiled-coil kinase (ROCK) inhibitors, GSK269962A and Y-27632. This analysis is supported by experimental data to inform inhibitor selection for preclinical research.

Both this compound and Y-27632 are potent, cell-permeable, ATP-competitive inhibitors of ROCK, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Inhibition of the ROCK signaling pathway has demonstrated therapeutic potential in a variety of disease models, including cardiovascular diseases, cancer, and neurological disorders. While both compounds target the ROCK family of kinases (ROCK1 and ROCK2), they exhibit distinct profiles in terms of potency and selectivity.

Quantitative Efficacy Comparison

The following table summarizes the key quantitative data for this compound and Y-27632, highlighting the differences in their inhibitory activity against ROCK1 and ROCK2.

ParameterThis compoundY-27632Reference(s)
ROCK1 IC50 1.6 nMNot consistently reported as IC50
ROCK2 IC50 4 nMNot consistently reported as IC50
ROCK1 Ki Not explicitly stated140 - 220 nM
ROCK2 Ki Not explicitly stated300 nM
Selectivity >30-fold selective for ROCK over a panel of other protein kinases.>200-fold selectivity over other kinases such as PKC, PKA, and MLCK.
In Vivo Efficacy Dose-dependent reduction of systemic blood pressure in spontaneously hypertensive rats.Improved motor function in a mouse model of motoneuron disease.

Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are both measures of inhibitor potency. Lower values indicate higher potency.

This compound demonstrates significantly higher potency against both ROCK1 and ROCK2 in recombinant enzyme assays, with IC50 values in the low nanomolar range. In contrast, Y-27632 exhibits Ki values in the mid-nanomolar range. This suggests that this compound is a more potent inhibitor of ROCK activity at the enzymatic level. Furthermore, this compound has been shown to have a favorable selectivity profile, with greater than 30-fold selectivity for ROCK compared to other tested protein kinases. Y-27632 also displays high selectivity for ROCK over other kinases.

Mechanism of Action and Signaling Pathway

Both this compound and Y-27632 function by competing with ATP for binding to the catalytic site of ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in actin stress fiber formation, cell contraction, and other ROCK-mediated cellular processes.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P p-MLC ROCK->MLC_P Phosphorylates MYPT1_P p-MYPT1 ROCK->MYPT1_P Phosphorylates (Inactivates MLC Phosphatase) Actin_Stress_Fibers Actin Stress Fibers & Cell Contraction MLC_P->Actin_Stress_Fibers MYPT1_P->MLC_P Inhibits dephosphorylation Inhibitor This compound or Y-27632 Inhibitor->ROCK

ROCK Signaling Pathway and Point of Inhibition.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of ROCK inhibitors like this compound and Y-27632.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against ROCK1 and ROCK2.

Methodology:

  • Recombinant human ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from MYPT1) and ATP in a reaction buffer.

  • The inhibitor (this compound or Y-27632) is added at varying concentrations.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Viability and Proliferation Assay (CCK-8 Assay)

Objective: To assess the effect of the inhibitors on the viability and proliferation of cells.

Methodology:

  • Cells (e.g., acute myeloid leukemia (AML) cell lines) are seeded in 96-well plates at a specific density.

  • The cells are treated with different concentrations of this compound or Y-27632 and incubated for a specified period (e.g., 72 hours).

  • A solution of Cell Counting Kit-8 (CCK-8) is added to each well and incubated for an additional 1-4 hours.

  • The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis for Downstream Target Phosphorylation

Objective: To confirm the inhibition of ROCK signaling in a cellular context by measuring the phosphorylation status of its downstream targets.

Methodology:

  • Cells are treated with the inhibitor at various concentrations for a specific duration.

  • Cells are lysed to extract total protein.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the phosphorylated forms of ROCK substrates (e.g., phospho-MLC, phospho-MYPT1) and total protein levels as a loading control.

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In Cellulo Analysis cluster_invivo In Vivo Analysis Kinase_Assay Kinase Assay (IC50 Determination) Cell_Culture Cell Culture Treatment Inhibitor Treatment (this compound or Y-27632) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CCK-8) Treatment->Viability_Assay Western_Blot Western Blot (p-MLC, p-MYPT1) Treatment->Western_Blot Animal_Model Animal Model (e.g., SHR, Disease Model) Inhibitor_Admin Inhibitor Administration Animal_Model->Inhibitor_Admin Efficacy_Eval Efficacy Evaluation (e.g., Blood Pressure, Motor Function) Inhibitor_Admin->Efficacy_Eval

Comparative Experimental Workflow.

Summary of Efficacy and Applications

This compound stands out for its superior potency at the enzymatic level. This high potency may translate to lower effective concentrations in cellular and in vivo studies, potentially reducing off-target effects. For instance, this compound has been shown to potently inhibit ROCK activity and suppress the growth of acute myeloid leukemia cells. Its antihypertensive effects in animal models further underscore its in vivo efficacy.

Y-27632, while less potent than this compound, is a widely used and well-characterized ROCK inhibitor. It has been instrumental in elucidating the role of the ROCK pathway in numerous biological processes. Its utility in stem cell research, particularly in enhancing the survival and cloning efficiency of dissociated human embryonic stem cells, is well-documented. It has also shown therapeutic potential in models of neurological diseases and in promoting tissue regeneration.

Conclusion

The choice between this compound and Y-27632 will depend on the specific requirements of the research. For applications demanding high potency and potentially greater on-target specificity at lower concentrations, this compound presents a compelling option. For studies where a well-established tool compound with a vast body of literature is preferred, or in applications such as stem cell culture where its efficacy is proven, Y-27632 remains a valuable choice. Researchers

A Head-to-Head Comparison of GSK269962A and Fasudil as ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor is a critical decision. This guide provides an objective, data-driven comparison of two prominent ROCK inhibitors: GSK269962A and fasudil. We will delve into their biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed protocols to aid in your research.

At a Glance: Key Differences

FeatureThis compoundFasudil
Potency High, with nanomolar IC50 values for both ROCK1 and ROCK2.Moderate, with micromolar IC50 and Ki values.
Selectivity Highly selective for ROCK over other kinases.Less selective, with off-target effects on other kinases like PKA and PKC.
Clinical Status Preclinical.Clinically approved in Japan and China for cerebral vasospasm.
Primary Active Form Parent compound.Active metabolite, hydroxyfasudil.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative data for this compound and fasudil, providing a direct comparison of their biochemical and cellular activities.

ParameterThis compoundFasudilReference
ROCK1 IC50 1.6 nM10.7 µM
ROCK2 IC50 4 nM1.9 µM
ROCK1 Ki Not Reported0.33 µM
Vasorelaxation IC50 (Rat Aorta) 35 nMNot directly comparable
Selectivity >30-fold selective against a panel of serine/threonine kinases.Inhibits PKA, PKC, PKG, and MLCK at micromolar concentrations.
Active Form Parent CompoundHydroxyfasudil (active metabolite)

Mechanism of Action: The ROCK Signaling Pathway

Both this compound and fasudil exert their effects by inhibiting the activity of ROCK1 and ROCK2. These kinases are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating cellular functions such as smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation. By inhibiting ROCK, these compounds lead to the dephosphorylation of myosin light chain (MLC), resulting in smooth muscle relaxation and vasodilation.

Safety Operating Guide

Navigating the Safe Disposal of GSK269962A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling GSK269962A, a potent ROCK inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, alongside vital safety and handling information to minimize risks and ensure compliance with standard laboratory practices.

Hazard Identification and Safety Precautions

This compound hydrochloride is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

To mitigate these risks, the following personal protective equipment (PPE) should be worn when handling this compound:

  • Protective gloves: To prevent skin contact.

  • Protective clothing: A lab coat to protect from spills.

  • Eye protection: Safety glasses or goggles to shield from splashes.

  • Face protection: A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.

Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of small quantities of this compound, such as unused solutions or contaminated materials.

  • Containment of Spills: In the event of a spill, prevent further leakage or spreading.[1] Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Collection of Waste: Carefully collect the absorbed material and any contaminated items (e.g., pipette tips, tubes) into a designated, leak-proof container suitable for hazardous chemical waste. Do not dispose of hazardous chemicals in sinks or as general trash.[2]

  • Decontamination: Decontaminate surfaces and any equipment that came into contact with this compound by scrubbing with alcohol.[1]

  • Labeling and Storage of Waste: Clearly label the hazardous waste container with its contents ("Hazardous Waste: this compound") and store it in a designated, secure area away from incompatible materials, awaiting collection by a licensed waste disposal service.

  • Professional Disposal: Arrange for the disposal of the collected waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for the storage and handling of this compound.

ParameterConditionValueCitations
Storage (Solid Powder) Store under nitrogen-20°C for 3 years[3]
Storage (In Solvent) -80°C (sealed, away from moisture)6 months to 2 years[1][4][5]
-20°C (sealed, away from moisture)1 month to 1 year[1][4][5]
Solubility DMSO≥ 30 mg/mL to 100 mg/mL[3][6][7]
Ethanol6 mg/mL (Sonication recommended)[3]
H₂O< 1 mg/mL (Insoluble or slightly soluble)[3]

Experimental Protocols and Visualizations

To ensure clarity in operational procedures, the logical workflow for the proper disposal of this compound is illustrated below.

start Start: this compound Waste Generated spill Spill or Unused Solution start->spill ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) spill->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Waste into Hazardous Waste Container contain->collect decontaminate Decontaminate Surfaces and Equipment with Alcohol collect->decontaminate label_store Label and Store Waste Container in Designated Area decontaminate->label_store professional_disposal Arrange for Professional Waste Disposal label_store->professional_disposal end End: Safe Disposal Complete professional_disposal->end

References

Essential Safety and Logistical Information for Handling GSK269962A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like GSK269962A, a selective ROCK (Rho-associated protein kinase) inhibitor. Adherence to strict safety protocols is crucial to mitigate risks and ensure a safe research environment. This guide provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of this compound.

Hazard Identification and Classification

This compound is classified with specific hazards that necessitate careful handling. Understanding these risks is the first step in implementing appropriate safety measures.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Data sourced from the this compound Safety Data Sheet.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side shields or goggles; face shield.Must be worn at all times in the laboratory. A face shield is required when there is a splash hazard.
Skin Chemical-resistant gloves (e.g., nitrile).Gloves should be inspected before use and changed frequently. Wash hands thoroughly after handling.
Body Laboratory coat.Should be fully buttoned.
Respiratory NIOSH-approved respirator.Required when working outside of a certified chemical fume hood or when aerosolization is possible.

Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Preparation and Engineering Controls
  • Ventilation: All work with this compound in solid or concentrated form should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Work Area: Designate a specific area for handling this compound. Keep the area clean and uncluttered.

Donning PPE
  • Before entering the designated handling area, don all required PPE as specified in the table above.

Weighing and Reconstitution
  • If working with the powdered form, carefully weigh the required amount in the chemical fume hood.

  • To avoid dust formation, reconstitution should be done by slowly adding the solvent to the solid.

  • For small volumes that may be entrapped in the product vial's seal, briefly centrifuge the vial to dislodge any liquid in the cap.

Experimental Use
  • Handle all solutions containing this compound with the same precautions as the solid form.

  • Avoid eating, drinking, or smoking in the laboratory.

Doffing PPE
  • Remove PPE in a manner that avoids contaminating yourself or the surrounding area.

  • Gloves should be removed first, followed by the lab coat and then eye protection.

  • Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

Spill and Emergency Procedures
  • Spill: In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so. Absorb the

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.